molecular formula C6H6N4 B3153202 5-(Aminomethyl)pyrimidine-2-carbonitrile CAS No. 754165-23-6

5-(Aminomethyl)pyrimidine-2-carbonitrile

Cat. No.: B3153202
CAS No.: 754165-23-6
M. Wt: 134.14 g/mol
InChI Key: KSWGPGWIHUIGJM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrimidine-2-carbonitrile is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminomethyl)pyrimidine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)pyrimidine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-1-5-3-9-6(2-8)10-4-5/h3-4H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGPGWIHUIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Aminomethyl)pyrimidine-2-carbonitrile (CAS 754165-23-6): A Strategic Warhead-Linker for Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving sustained target engagement and high biochemical efficiency. 5-(Aminomethyl)pyrimidine-2-carbonitrile (CAS 754165-23-6) is a highly specialized, bifunctional building block designed specifically for the synthesis of reversible covalent inhibitors.

This molecule elegantly combines two critical domains:

  • A 2-Cyanopyrimidine Warhead: An electron-deficient electrophile optimized for reversible covalent bonding with catalytic nucleophiles (specifically cysteine thiolates)[1].

  • A 5-Aminomethyl Linker: A versatile, primary amine vector that allows for precise spatial projection into the S2/S3 subsites of target proteases[2].

This technical guide explores the mechanistic rationale, structural causality, and standardized synthetic protocols for integrating this chemotype into advanced drug discovery pipelines.

Structural Causality & Mechanistic Rationale

The 2-Cyanopyrimidine Electrophile

To understand the utility of CAS 754165-23-6, one must analyze the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine core exert a strong electron-withdrawing effect (via both inductive and resonance mechanisms) on the C2 position. When a nitrile group (-C≡N) is positioned at C2, the carbon atom of the nitrile becomes highly electropositive[3].

Unlike aliphatic nitriles, which are relatively inert, or acrylamides, which form permanent, irreversible Michael adducts, the 2-cyanopyrimidine acts as a "smart" warhead. It is sufficiently electrophilic to be attacked by the hyper-reactive catalytic cysteine (Cys-S⁻) of proteases like Cathepsin K, forming a thioimidate adduct . Crucially, this reaction is an equilibrium process. The reversibility prevents the permanent haptenization of off-target proteins, thereby mitigating long-term immunogenic toxicity[1][3].

The 5-Aminomethyl Vectorial Projection

The placement of the aminomethyl group at the 5-position (para to the nitrile) is a deliberate geometric choice. In the active site of papain-like cysteine proteases, the warhead binds in the S1 subsite. The linear, para-substituted geometry of the pyrimidine ring directs the aminomethyl nitrogen perfectly toward the S2 pocket[4]. This primary amine serves as the synthetic anchor, allowing chemists to append diverse peptide or peptidomimetic sequences via simple amide couplings to achieve exquisite target selectivity.

MOA A Target Protease (Catalytic Cys-SH) C Non-Covalent Pre-Inhibition (S1-S3 Pocket Binding) A->C B Targeted Covalent Inhibitor (2-Cyanopyrimidine Warhead) B->C D Nucleophilic Attack (Cys-S⁻ on Nitrile Carbon) C->D Deprotonation E Reversible Covalent Adduct (Thioimidate Formation) D->E Equilibrium

Fig 1: Reversible covalent inhibition mechanism of 2-cyanopyrimidines targeting cysteine proteases.

Comparative Warhead Profiling

To justify the selection of the 2-cyanopyrimidine chemotype over alternative electrophiles, quantitative profiling is essential. The table below summarizes the physicochemical and reactivity profiles of common covalent warheads used in protease inhibition.

Table 1: Physicochemical and Reactivity Profiling of Electrophilic Warheads

Warhead ChemotypeTarget NucleophileInhibition ModalityRelative ElectrophilicityOff-Target Toxicity Risk
2-Cyanopyrimidine Cys (Thiolate)Reversible CovalentHighLow-Moderate
2-Cyanopyridine Cys (Thiolate)Reversible CovalentModerateLow
Aliphatic Nitrile Cys / SerReversible CovalentLowVery Low
Acrylamide Cys (Thiolate)Irreversible CovalentVery HighHigh (Haptenization)
Fluoromethyl Ketone Cys (Thiolate)Irreversible CovalentHighHigh

Data synthesized from structural activity relationship (SAR) studies on Cathepsin K and related protease inhibitors[2][3][5].

Experimental Methodology: Self-Validating Synthetic Protocol

When incorporating 5-(Aminomethyl)pyrimidine-2-carbonitrile into a drug scaffold, the primary challenge is achieving high-yielding amide coupling without hydrolyzing or inadvertently reacting the sensitive nitrile group. The following protocol utilizes a self-validating system to ensure structural integrity.

Protocol: Amide Conjugation of P2/P3 Scaffolds to CAS 754165-23-6

Rationale for Reagent Selection: HATU is selected as the coupling reagent because it facilitates ultra-fast activation of the carboxylic acid, minimizing the residence time of reactive intermediates. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to prevent amidine formation at the nitrile carbon.

Step-by-Step Procedure:

  • Scaffold Activation: Dissolve the target-directing carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Base Addition: Cool the mixture to 0 °C (to prevent epimerization of any chiral centers in the scaffold) and add DIPEA (3.0 eq) dropwise. Stir for 15 minutes to form the active ester.

  • Amine Conjugation: Add 5-(Aminomethyl)pyrimidine-2-carbonitrile (CAS 754165-23-6) (1.1 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process Validation (Critical): Sample the reaction and analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the amine starting material disappears. The presence of the intact nitrile must be confirmed by an IR absorption band at ~2230 cm⁻¹ or by observing the exact [M+H]⁺ mass without the +18 Da shift that would indicate undesired nitrile hydrolysis to an amide.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc).

    • Causality: The mildly acidic quench neutralizes excess DIPEA and removes unreacted amine without risking acid-catalyzed hydrolysis of the nitrile.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Synthesis Step1 1. Scaffold Activation (R-COOH + HATU + DIPEA) Step2 2. Amine Addition (CAS 754165-23-6 in DMF) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / IR for Intact Nitrile) Step2->Step3 Step4 4. Quench & Extract (NH4Cl wash, EtOAc extraction) Step3->Step4 >95% Conversion Step5 5. Purification (Flash Chromatography) Step4->Step5

Fig 2: Standardized amide coupling workflow utilizing 5-(Aminomethyl)pyrimidine-2-carbonitrile.

Applications in Advanced Therapeutics

The 5-(Aminomethyl)pyrimidine-2-carbonitrile building block has been instrumental in the development of several distinct therapeutic classes:

  • Cathepsin K Inhibitors (Osteoporosis): The 2-cyanopyrimidine chemotype was originally optimized to target Cathepsin K, a lysosomal cysteine protease highly expressed in osteoclasts and responsible for bone resorption. Inhibitors utilizing this warhead exhibit IC₅₀ values in the low nanomolar range (e.g., 170 nM) while maintaining high selectivity over other cathepsins (L and S)[2][5].

  • Thrombin & Serine Protease Modulators: Beyond cysteine proteases, the electron-deficient nitrile can also engage the catalytic serine of metabolic enzymes and coagulation factors like Thrombin, acting as a potent P1 arginine mimetic[3].

  • Emerging Viral Targets: Recent computational and empirical studies have evaluated 2-cyanopyrimidine derivatives as potential targeted covalent inhibitors against viral proteases, including SARS-CoV-2 Mpro, leveraging the reversible thioimidate mechanism to achieve high antiviral efficacy with reduced host toxicity[6].

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Center for Biotechnology Information (PMC). URL: [Link]

  • Cysteine cathepsins: their role in tumor progression and recent trends in the development of imaging probes. Frontiers in Chemistry. URL: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information (PMC). URL: [Link]

  • Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with a potency against SARS-CoV-2. ResearchGate. URL: [Link]

Sources

5-(Aminomethyl)pyrimidine-2-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the molecular architecture, synthetic methodologies, and therapeutic applications of 5-(Aminomethyl)pyrimidine-2-carbonitrile.

Executive Summary

In the landscape of modern rational drug design, the selection of bifunctional heterocyclic building blocks is rarely arbitrary. 5-(Aminomethyl)pyrimidine-2-carbonitrile has emerged as a highly versatile intermediate, bridging the gap between electrophilic warhead integration and complex scaffold functionalization. As a Senior Application Scientist, I frequently leverage this molecule for its unique electronic properties: an electron-deficient pyrimidine core, a highly reactive C2-carbonitrile, and an insulated, nucleophilic C5-aminomethyl group. This whitepaper deconstructs its physicochemical profile, validates its synthetic pathways, and explores its critical role in targeted therapeutics, specifically in epigenetic silencing inhibitors.

Physicochemical Profiling & Structural Causality

The utility of 5-(Aminomethyl)pyrimidine-2-carbonitrile stems directly from its molecular architecture.

  • The Methylene Spacer (-CH₂-): Unlike direct 5-amino pyrimidines where the nitrogen lone pair is resonance-delocalized into the electron-deficient aromatic ring, the methylene linker at the C5 position acts as an electronic insulator. This preserves the localized electron density of the primary amine, ensuring exceptional nucleophilicity for downstream amide couplings or reductive aminations[1].

  • The C2-Carbonitrile (-C≡N): Pyrimidine-2-carbonitriles exhibit significant electrophilicity. In biological systems, this moiety can serve as a reversible covalent binder to catalytic cysteine residues, making it highly suitable for mechanism-based cysteine protease inhibitors[2]. In synthetic workflows, it acts as a prime precursor for amidines or tetrazoles.

Quantitative Data Summary

The following table summarizes the core physicochemical and analytical parameters of the hydrochloride salt variant, which is the most stable and commonly utilized form in bench-top synthesis.

ParameterValueReference
Molecular Formula C₆H₆N₄[3]
Molecular Weight 134.14 g/mol [3]
Monoisotopic Mass 134.05925 Da[3]
SMILES String C1=C(C=NC(=N1)C#N)CN[3]
InChIKey KSWGPGWIHUIGJM-UHFFFAOYSA-N[3]
Physical Form Solid
Storage Conditions 2-8°C, Sealed under Inert Atmosphere

Validated Synthetic Methodology

Synthesizing 5-(Aminomethyl)pyrimidine-2-carbonitrile requires careful orchestration of protecting group chemistry to prevent the free primary amine from poisoning metal catalysts or undergoing self-polymerization with the electrophilic nitrile.

Protocol: Palladium-Catalyzed Cyanation and Deprotection

Objective: Convert an aryl chloride precursor to the target nitrile while preserving the integrity of the primary amine.

Step 1: Cyanation of the Protected Precursor

  • Preparation: Charge a flame-dried Schlenk flask with tert-butyl ((2-chloropyrimidin-5-yl)methyl)carbamate (1.0 eq) and Zinc cyanide (Zn(CN)₂, 0.6 eq). Causality: Zn(CN)₂ is selected over NaCN or KCN because it provides a slow, controlled release of cyanide ions, preventing the deactivation of the palladium catalyst[4].

  • Catalyst Addition: Introduce Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) under a strict argon atmosphere to prevent oxidative degradation of the Pd(0) species.

  • Reaction: Inject anhydrous DMF and heat the mixture to 90°C for 12 hours. The elevated temperature is thermodynamically necessary to overcome the activation energy of the C-Cl bond oxidative addition.

  • Workup: Cool to room temperature, quench with saturated NaHCO₃ to neutralize any free HCN, extract with EtOAc, and purify via silica gel chromatography to yield the Boc-protected nitrile intermediate.

Step 2: Acid-Mediated Deprotection

  • Cleavage: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM). Dropwise, add 4M HCl in dioxane (5.0 eq) at 0°C, then allow to warm to room temperature over 2 hours.

  • Isolation (Self-Validating Step): As the Boc group is cleaved, the resulting free amine is immediately protonated by the excess HCl. This prevents intramolecular or intermolecular nucleophilic attack on the C2-carbonitrile. The target compound, 5-(Aminomethyl)pyrimidine-2-carbonitrile hydrochloride, precipitates out of the non-polar solution[3].

  • Purification: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the product in near-quantitative yield.

Synthesis A Boc-Protected 2-Chloro-5-aminomethylpyrimidine B Cyanation Zn(CN)2, Pd(PPh3)4 A->B Step 1: 90°C, DMF C Boc-Protected Nitrile Intermediate B->C Yield >80% D Deprotection 4M HCl / Dioxane C->D Step 2: 0°C to RT E 5-(Aminomethyl)pyrimidine -2-carbonitrile HCl D->E Quantitative Yield

Synthetic workflow for 5-(Aminomethyl)pyrimidine-2-carbonitrile via Pd-catalyzed cyanation.

Applications in Advanced Therapeutics: Epigenetic Silencing

Beyond basic building-block chemistry, 5-(Aminomethyl)pyrimidine-2-carbonitrile is heavily utilized in the synthesis of complex pharmaceutical agents, most notably Polycomb Repressive Complex 2 (PRC2) inhibitors .

The PRC2 complex, primarily through its catalytic subunit EZH2 , functions as a histone methyltransferase that trimethylates lysine 27 of histone H3 (H3K27me3). Aberrant EZH2 expression or somatic activating mutations are heavily implicated in diffuse large B-cell lymphomas and various solid tumors[1].

In the development of substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors, the aminomethyl pyrimidine moiety is grafted onto the core scaffold (e.g., yielding derivatives like 8-[2-(aminomethyl)pyrimidin-5-yl]imidazo[1,2-c]pyrimidine-2-carbonitrile)[1]. The basic aminomethyl group acts as a critical solvent-exposed vector, enhancing aqueous solubility while forming essential hydrogen bonds within the SAM (S-adenosylmethionine) competitive binding pocket of the EZH2 enzyme[1].

Pathway EZH2 EZH2 Catalytic Subunit (Overexpressed in Cancer) PRC2 Active PRC2 Complex (EZH2 + EED + SUZ12) EZH2->PRC2 Assembly with Scaffold Proteins H3K27 Histone H3K27 Trimethylation (H3K27me3) PRC2->H3K27 Methyltransferase Activity Silencing Target Gene Silencing & Tumor Survival H3K27->Silencing Epigenetic Regulation Inhibitor Pyrimidine-Based Inhibitor (e.g., Imidazo[1,2-c]pyrimidine) Inhibitor->EZH2 Competitive Binding

Mechanism of PRC2/EZH2 inhibition utilizing pyrimidine-based targeted therapeutics.

Handling, Safety, and Analytical Validation

Due to the presence of the carbonitrile group and the bioactive nature of the pyrimidine core, this compound and its direct analogs exhibit significant acute toxicity.

  • GHS Classification: Extrapolating from closely related pyridine and pyrimidine analogs, the compound falls under Acute Tox. 3 [5].

  • Hazard Statements: It is classified with the signal word Danger , carrying hazard codes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).

  • Storage Causality: The compound must be stored at 2-8°C in a sealed container under an inert atmosphere (Argon or N₂). Exposure to ambient moisture can lead to the slow hydrolysis of the highly electrophilic C2-carbonitrile into a carboxamide, degrading the integrity of the building block.

References

  • PubChemLite. "5-(aminomethyl)pyrimidine-2-carbonitrile hydrochloride (C6H6N4)". Université du Luxembourg. URL:[Link]

  • PMC. "The pyridazine heterocycle in molecular recognition and drug discovery". National Institutes of Health. URL:[Link]

  • ACS Publications. "Trisubstituted Pyrimidines as Efficacious and Fast-Acting Antimalarials". URL: [Link]

  • Google Patents. "US11091495B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors".

Sources

5-(Aminomethyl)pyrimidine-2-carbonitrile: Structural Properties, Reactivity, and Application in Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the therapeutic landscape for targeting proteases and kinases. At the forefront of this chemical space is 5-(Aminomethyl)pyrimidine-2-carbonitrile , a highly specialized bifunctional building block. This compound combines a basic recognition motif (the aminomethyl group) with a tunable electrophilic warhead (the pyrimidine-2-carbonitrile moiety). This technical guide provides an in-depth analysis of its structural bioinformatics, its mechanism of covalent engagement with cysteine proteases (such as Cathepsin S and K), and the critical experimental workflows required to evaluate its off-target reactivity profile in drug discovery.

Chemical Identity & Structural Bioinformatics

To ensure unambiguous identification across cheminformatics platforms and molecular modeling suites, the core structural identifiers for the free base of 5-(aminomethyl)pyrimidine-2-carbonitrile are defined below[1]:

  • Molecular Formula: C₆H₆N₄

  • Monoisotopic Mass: 134.05925 Da

  • SMILES: C1=C(C=NC(=N1)C#N)CN (Alternatively: N#Cc1ncc(CN)cn1)

  • InChIKey: KSWGPGWIHUIGJM-UHFFFAOYSA-N

The molecule features a pyrimidine ring that exerts a strong electron-withdrawing effect on the C2-position, significantly enhancing the electrophilicity of the attached carbonitrile group. Simultaneously, the C5-aminomethyl group serves as a critical basic anchor, designed to occupy the S1 or S2 subpockets of target proteases, thereby driving non-covalent pre-organization prior to the covalent binding event[2][3].

Mechanistic Grounding: The Pyrimidine-2-Carbonitrile Warhead

Aromatic nitriles are well-established reversible covalent inhibitors of cysteine proteases. The mechanism of action involves the nucleophilic attack of an active-site thiolate (e.g., Cys25 in Cathepsins) on the electrophilic nitrile carbon, resulting in the formation of a reversible thioimidate adduct[4][5].

The pyrimidine scaffold is not merely a passive structural spacer; it actively participates in the reaction catalysis. Structural biology studies (e.g., PDB: 3N3G) have elucidated an "in situ double activation" mechanism[2][3]. The N3 nitrogen of the pyrimidine ring acts as a critical hydrogen-bond acceptor within the protease active site. This interaction polarizes the pyrimidine system, further increasing the partial positive charge on the nitrile carbon and significantly lowering the activation energy barrier for thiolate attack[2][6]. Conversely, the N1 nitrogen contributes minimally to this activation, highlighting the strict geometric requirements for optimal warhead presentation[2].

G N1 5-(Aminomethyl)pyrimidine- 2-carbonitrile N4 Thioimidate Adduct (Covalent Inhibition) N1->N4 Nucleophilic Attack N2 Active Site Cysteine (e.g., Cys25) N2->N4 Thiolate Donor N3 N3 Nitrogen Hydrogen Bonding N3->N1 in situ Activation

Fig 1. Mechanism of covalent inhibition via thioimidate adduct formation.

Off-Target Reactivity: Glutathione (GSH) Trapping and Thiazoline Formation

While the high electrophilicity of the pyrimidine-2-carbonitrile warhead drives potent on-target inhibition, it also introduces the risk of off-target reactivity with endogenous nucleophiles, leading to potential hepatotoxicity.

When incubated in human liver microsomes (HLM) supplemented with glutathione (GSH), pyrimidine-2-carbonitriles undergo rapid adduction. However, unlike simple GSH conjugates, these specific adducts are transient. They are rapidly processed by endogenous peptidases—specifically γ-glutamyltranspeptidase—resulting in a structural rearrangement that yields stable, substituted thiazoline metabolites[4]. Understanding and quantifying this pathway is critical for balancing efficacy and safety in TCI design.

GSH_Trapping A Pyrimidine-2-carbonitrile C Transient GSH Conjugate A->C HLM Incubation B Glutathione (GSH) B->C E Thiazoline Metabolite C->E Rearrangement D γ-Glutamyltranspeptidase D->C Peptidase Cleavage

Fig 2. GSH trapping workflow and thiazoline metabolite formation in HLM.

Quantitative Structure-Reactivity Relationship (QSRR)

To contextualize the reactivity of the pyrimidine-2-carbonitrile warhead, it is essential to compare it against other heteroaryl nitriles. The table below summarizes the relative electrophilicity and metabolic susceptibility of various nitrile scaffolds based on established chemical models[4][5].

Heteroaryl Nitrile ScaffoldRelative ElectrophilicityThiazoline Adduct Formation (HLM + GSH)Target Protease Affinity
Pyrimidine-2-carbonitrile High High High (e.g., Cathepsin S/K)
Pyridazine-3-carbonitrileModerateModerateModerate
Pyridine-2-carbonitrileLowLowLow

Experimental Protocol: Self-Validating GSH Trapping Assay

To accurately assess the electrophilic liability of 5-(aminomethyl)pyrimidine-2-carbonitrile derivatives, a robust in vitro GSH trapping assay is required. The following protocol is designed as a self-validating system; it includes a specific peptidase inhibitor (Acivicin) to prove causality between the observed thiazoline metabolite and the γ-glutamyltranspeptidase-mediated rearrangement pathway[4].

Step-by-Step Methodology:

  • Preparation of the Incubation Matrix:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL.

    • Supplement the mixture with 1 mM reduced Glutathione (GSH).

  • Establishment of Control Arms (Causality Validation):

    • Arm A (Standard): Matrix only.

    • Arm B (Peptidase Blockade): Pre-incubate the matrix with 50 µM Acivicin (a selective γ-glutamyltranspeptidase inhibitor) for 15 minutes at 37 °C. This validates that thiazoline formation is enzymatically driven rather than a spontaneous chemical artifact.

  • Initiation of the Reaction:

    • Spike 5-(aminomethyl)pyrimidine-2-carbonitrile (dissolved in DMSO) into both arms to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.5% v/v).

    • Initiate the reaction by adding NADPH (1 mM final concentration) and incubate at 37 °C in a shaking water bath.

  • Quenching and Extraction:

    • At predefined time points (e.g., 0, 15, 30, and 60 minutes), extract 100 µL aliquots.

    • Quench immediately by adding 200 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Rationale: The ice-cold organic solvent instantly denatures the HLM proteins, halting all enzymatic activity and precipitating the protein fraction.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4 °C.

    • Transfer the supernatant to LC vials.

    • Analyze via LC-MS/MS, monitoring the parent mass transition (depletion) and the specific mass shift corresponding to the thiazoline adduct (formation). In Arm B, a significant reduction in the thiazoline signal confirms the mechanistic role of γ-glutamyltranspeptidase.

Conclusion

5-(Aminomethyl)pyrimidine-2-carbonitrile represents a highly optimized, dual-action pharmacophore in the arsenal of targeted covalent inhibitors. Its SMILES (C1=C(C=NC(=N1)C#N)CN) encodes a delicate balance between basic target recognition and potent electrophilic engagement. However, as demonstrated by its susceptibility to GSH-mediated thiazoline formation, drug development professionals must rigorously evaluate its off-target reactivity profile using tightly controlled, mechanistically validated assays.

References

  • PubChemLite: 5-(aminomethyl)pyrimidine-2-carbonitrile hydrochloride (C6H6N4) . Université du Luxembourg. URL:[Link] (Derived from[1])

  • 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important . Bioorganic & Medicinal Chemistry Letters (2010). Cai, J., Fradera, X., et al. URL:[Link] (Derived from[2][3][6])

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes . Chemical Research in Toxicology (2014). Sinha, S., Ahire, D., et al. URL:[Link] (Derived from[4])

  • A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds . Bioorganic & Medicinal Chemistry Letters (2007). Oballa, R. M., Truchon, J. F., et al. URL: [Link] (Derived from[5])

Sources

Whitepaper: The Chemical and Pharmacological Profile of 5-(Aminomethyl)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on targeted small-molecule inhibitors, the pyrimidine-carbonitrile scaffold has emerged as a highly versatile pharmacophore. This technical guide provides an in-depth analysis of 5-(Aminomethyl)pyrimidine-2-carbonitrile (CAS: 754165-23-6) . Designed for researchers and application scientists, this whitepaper decodes the compound's complex nomenclature (synonyms), elucidates its mechanistic role in enzyme inhibition, and provides a field-proven, self-validating synthetic protocol.

Chemical Identity & Nomenclature (The "Synonyms" Core)

In cheminformatics, patent literature, and procurement, a single molecular entity is often obscured by diverse naming conventions. For 5-(Aminomethyl)pyrimidine-2-carbonitrile, navigating these synonyms is critical for comprehensive prior art searches. The variations arise from prioritizing either the pyrimidine ring, the carbonitrile group, or the aminomethyl substituent as the principal functional group.

Comprehensive Synonyms Matrix
Nomenclature TypeSynonym / IdentifierRationale
CAS Index Name (9CI) 2-Pyrimidinecarbonitrile, 5-(aminomethyl)-Prioritizes the carbonitrile-substituted pyrimidine as the parent structure.
IUPAC Name (2-Cyanopyrimidin-5-yl)methanaminePrioritizes the amine (methanamine) as the principal functional group.
Common/Trivial Name 5-Aminomethyl-pyrimidine-2-carbonitrileStandardized format widely used in vendor catalogs.
Structural Variant 5-(Aminomethyl)-2-pyrimidinecarbonitrileShifts the locant for the carbonitrile group for phonetic flow.
Quantitative Chemical Data

To ensure accurate molar calculations and storage protocols, the foundational quantitative properties of the compound are summarized below based on authoritative supplier data[1]:

PropertyValue
CAS Registry Number 754165-23-6
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
SMILES String N#CC1=NC=C(CN)C=N1
Storage Conditions Keep in dark place, sealed in dry, 2-8°C

Mechanistic Role in Drug Development: Thrombin Inhibition

Pyrimidine derivatives are foundational in medicinal chemistry, frequently utilized for their potent kinase- and 2[2]. Specifically, 5-(Aminomethyl)pyrimidine-2-carbonitrile is classified as a targeted building block for inhibitors of the metabolic enzyme 1[1].

Causality in Molecular Design

Thrombin is a serine protease that plays a central role in the blood coagulation cascade. The design of direct thrombin inhibitors (DTIs) requires precise interaction with the enzyme's active site, particularly the deep, acidic S1 pocket.

  • The Aminomethyl Group: Acts as a basic, positively charged moiety at physiological pH. It mimics the natural arginine side chain of thrombin substrates, forming a critical salt bridge with the Asp189 residue at the bottom of the S1 pocket.

  • The Pyrimidine-2-carbonitrile Core: Provides a rigid, planar scaffold that optimally vectors the aminomethyl group into the S1 pocket. Furthermore, the electron-withdrawing carbonitrile group can engage in hydrogen bonding with the catalytic triad (Ser195, His57, Asp102) or act as a mild electrophilic warhead, trapping the enzyme in an inactive state.

G A 5-(Aminomethyl)pyrimidine- 2-carbonitrile B Aminomethyl Group (Basic) A->B Structural motif C Pyrimidine-2-carbonitrile (Electrophilic Core) A->C Structural motif D Thrombin S1 Pocket (Asp189) B->D Salt bridge formation E Catalytic Triad (Ser195/His57) C->E Steric/H-bond interaction F Protease Inhibition (Anticoagulant Effect) D->F Blocks substrate access E->F Catalytic arrest

Logical relationship of 5-(Aminomethyl)pyrimidine-2-carbonitrile in thrombin inhibition.

Self-Validating Experimental Workflow: Synthesis & Isolation

As an Application Scientist, I emphasize that synthetic protocols must not merely be a sequence of additions, but a self-validating system . This requires embedding analytical checkpoints (In-Process Controls, IPCs) that dictate the progression of the workflow, ensuring causality between experimental choices and product purity.

Step-by-Step Methodology

Phase 1: Palladium-Catalyzed Aminomethylation Objective: Convert 5-bromo-pyrimidine-2-carbonitrile to the aminomethyl derivative.

  • Reaction Setup: In a rigorously inert atmosphere (N₂), dissolve 5-bromo-pyrimidine-2-carbonitrile (1.0 eq) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and potassium carbonate (2.0 eq). Causality: The palladium catalyst facilitates oxidative addition into the C-Br bond. Anhydrous conditions prevent the premature hydrolysis of the sensitive carbonitrile group into an amide.

  • Reagent Introduction: Introduce potassium (aminomethyl)trifluoroborate (1.2 eq) and heat the mixture to 85°C.

Phase 2: In-Process Validation (The Self-Validating Checkpoint) 4. LC-MS Sampling: After 4 hours, withdraw a 10 µL aliquot, quench in LC-grade Acetonitrile, and analyze via LC-MS. 5. Decision Matrix:

  • Pass: If the target mass ([M+H]⁺ = 135.14) constitutes >95% of the Total Ion Chromatogram (TIC), proceed to cooling.

  • Fail: If starting material remains >5%, add additional Pd catalyst (0.02 eq) and react for 2 more hours. Causality: Proceeding with unreacted starting material leads to co-elution during final purification, which will artificially inflate IC₅₀ values in downstream biological assays.

Phase 3: Isolation and Salt Formation 6. Workup: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure. 7. Salt Formation: Dissolve the crude free base in dry diethyl ether and add 2M HCl in ether dropwise at 0°C. Causality: The free primary amine is prone to oxidation and degradation. Converting it to a hydrochloride salt instantly stabilizes the molecule, precipitating it out of solution and driving purity. 8. Final Validation: Analyze the filtered precipitate via ¹H NMR (DMSO-d₆) and quantitative HPLC. Purity must exceed 98% before utilization in thrombin inhibition assays.

Synthesis Step1 1. Starting Material 5-Bromo-pyrimidine-2-carbonitrile Step2 2. Pd-Catalyzed Aminomethylation (Cross-Coupling) Step1->Step2 Pd(PPh3)4, Reagents Step3 3. In-Process Validation (LC-MS: [M+H]+ = 135.14) Step2->Step3 Aliquot sampling Step4 4. Salt Formation (HCl Treatment) Step3->Step4 Proceed if pure Step5 Step5 Step4->Step5 Crystallization

Self-validating experimental workflow for the synthesis of CAS 754165-23-6.

Conclusion

Understanding the diverse synonyms of 5-(Aminomethyl)pyrimidine-2-carbonitrile is the first step in unlocking its potential in drug discovery. By leveraging its unique structural motifs—a basic aminomethyl group paired with an electrophilic pyrimidine-carbonitrile core—researchers can effectively target serine proteases like thrombin. When synthesized through a rigorously self-validating protocol, this compound serves as a highly reliable building block for next-generation anticoagulants and enzyme inhibitors.

References

  • Title: 754165-23-6 | 5-(Aminomethyl)
  • Source: nih.

Sources

2-Cyano-5-aminomethylpyrimidine: A Technical Guide on Physicochemical Properties, Synthesis, and Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), bifunctional heteroaromatic scaffolds are critical for bridging the gap between electrophilic reactivity and structural functionalization. 2-Cyano-5-aminomethylpyrimidine (IUPAC: 5-(aminomethyl)pyrimidine-2-carbonitrile; CAS: 754165-23-6) has emerged as a highly versatile building block in medicinal chemistry .

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its reactivity, and a field-proven, self-validating synthetic protocol. It is designed for researchers and drug development professionals engineering cysteine protease inhibitors (e.g., Cathepsin S/K) or novel kinase inhibitors.

Physicochemical Profile and Structural Causality

Understanding the physical properties of 2-cyano-5-aminomethylpyrimidine requires analyzing the electronic interplay between its three core structural features: the electron-deficient pyrimidine ring, the strongly electron-withdrawing C2-nitrile, and the C5-aminomethyl vector.

Quantitative Data Summary

Table 1: Key Physicochemical Properties of 2-Cyano-5-aminomethylpyrimidine

PropertyValue / CharacteristicCausality & Impact on Drug Design
CAS Number 754165-23-6Unique identifier for the free base form .
Molecular Formula C₆H₆N₄High nitrogen content contributes to target hydrogen-bonding networks.
Molecular Weight 134.14 g/mol Low molecular weight makes it an ideal fragment for lead generation (Rule of 3 compliant).
Physical State Solid (Powder)Typically isolated as a hydrochloride salt to prevent intermolecular degradation.
pKa (Amine) ~8.2 - 8.5 (Predicted)Lower than typical benzylamines (~9.3) due to the inductive pull of the pyrimidine and cyano groups. Ensures a balanced equilibrium of neutral/protonated species at physiological pH (7.4), optimizing both solubility and membrane permeability.
cLogP -0.4 to 0.1The highly polar nature of the pyrimidine core and primary amine results in high hydrophilicity, requiring lipophilic functionalization at the C5 position during drug development.
Electrophilicity High (C2-Nitrile)The pyrimidine ring acts as an electron sink, activating the nitrile carbon for nucleophilic attack by active-site thiols .
The "Double Activation" Mechanism

The physical reactivity of this compound is defined by its electrophilicity. As demonstrated in computational and analytical models, pyrimidine-2-carbonitriles are highly susceptible to metabolism and covalent bonding . The N3 nitrogen of the pyrimidine ring is critically important; it can hydrogen-bond with the active site (e.g., the oxyanion hole of a protease), effectively polarizing the adjacent C2-nitrile and increasing its electrophilicity in situ. This "double activation" lowers the activation energy required for a cysteine thiol to attack the nitrile carbon, forming a stable thioimidate adduct .

MechAction A 2-Cyano-5-aminomethylpyrimidine (Electrophilic Warhead) B Target Enzyme (e.g., Cysteine Protease) A->B Nucleophilic Attack by Cys-SH D Amide Coupling at C5 (S2/S3 Pocket Extension) A->D Synthetic Derivatization C Thioimidate Adduct (Covalent Bond) B->C Reversible/Irreversible Binding D->C Synergistic Affinity Enhancement

Caption: Logical relationship of pyrimidine-2-carbonitrile pharmacophores in covalent drug design.

Experimental Methodology: Self-Validating Synthesis Protocol

Synthesizing 5-(aminomethyl)pyrimidine-2-carbonitrile presents a specific challenge: the highly reactive primary amine can undergo unwanted secondary alkylation or intermolecular reactions with the electrophilic nitrile. To circumvent this, the Gabriel Synthesis is the method of choice.

By utilizing phthalimide as a protected ammonia equivalent, the steric bulk actively prevents over-alkylation. The protocol below is designed as a self-validating system, where physical state changes and specific analytical markers confirm the success of each step.

Step 1: Phthalimide Protection (Alkylation)

Objective : Convert 5-(bromomethyl)pyrimidine-2-carbonitrile to the phthalimide intermediate.

  • Setup : In a flame-dried round-bottom flask under nitrogen, dissolve 5-(bromomethyl)pyrimidine-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).

  • Reaction : Add potassium phthalimide (1.2 eq) portion-wise at room temperature. Heat the mixture to 80°C for 4 hours.

  • Causality : The potassium counterion enhances the nucleophilicity of the phthalimide nitrogen, while DMF stabilizes the transition state of the Sₙ2 displacement.

  • Self-Validation (LC-MS) : Sample the reaction. The starting material exhibits a distinct M+H multiplet (due to ⁷⁹Br/⁸¹Br isotopes). The reaction is complete when this isotopic signature disappears and is replaced by a single M+H peak corresponding to the phthalimide adduct.

  • Workup : Cool to room temperature and pour into ice water. The intermediate will precipitate as a white solid. Filter, wash with water, and dry under a vacuum.

Step 2: Hydrazinolysis (Deprotection)

Objective : Unmask the primary amine to yield the free base.

  • Setup : Suspend the phthalimide intermediate in absolute ethanol (0.1 M).

  • Reaction : Add hydrazine hydrate (3.0 eq). Reflux the mixture at 85°C for 3 hours.

  • Causality : Hydrazine is a potent bis-nucleophile that attacks the imide carbonyls, forming a highly stable, 6-membered cyclic byproduct (phthalhydrazide), thermodynamically driving the release of the primary amine.

  • Self-Validation (Physical State) : Initially, the reaction will become a clear solution as the intermediate dissolves. As the reaction progresses, a thick, voluminous white precipitate (phthalhydrazide) will form. This visual cue is a reliable indicator of reaction progression.

  • Workup : Cool to 0°C and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure to yield the crude free base.

Step 3: Salt Formation (Stabilization)

Objective : Convert the reactive free base into a stable hydrochloride salt.

  • Reaction : Dissolve the crude free base in minimal anhydrous dichloromethane (DCM). Dropwise, add a 4M solution of HCl in dioxane (1.1 eq) at 0°C.

  • Causality : The free base is prone to degradation via intermolecular nucleophilic attack of the amine on the nitrile. Protonating the amine to its conjugate acid (HCl salt) completely quenches its nucleophilicity, granting the compound an indefinite shelf-life.

  • Isolation : Filter the resulting crystalline solid, wash with cold diethyl ether, and dry under a high vacuum.

SynthWorkflow A 5-(Bromomethyl) pyrimidine-2-carbonitrile B Phthalimide Intermediate A->B K-Phthalimide DMF, 80°C C Free Base (Target Compound) B->C Hydrazine Hydrate EtOH, Reflux D HCl Salt (Stable Form) C->D 4M HCl in Dioxane DCM, 0°C

Caption: Synthetic workflow for 5-(aminomethyl)pyrimidine-2-carbonitrile via Gabriel synthesis.

Analytical Characterization Standards

To ensure the physical integrity of the synthesized 2-cyano-5-aminomethylpyrimidine HCl salt, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆) : The pyrimidine protons (C4 and C6) are highly deshielded due to the electron-withdrawing cyano group and will appear as a sharp singlet around δ 9.0 - 9.2 ppm. The methylene protons (CH₂) will appear as a doublet or broad singlet around δ 4.2 ppm, integrating for 2H. A broad exchangeable signal for the -NH₃⁺ group will appear around δ 8.5 ppm.

  • Mass Spectrometry (ESI-MS) : The free base molecular ion [M+H]⁺ must be observed at m/z 135.1.

  • Infrared Spectroscopy (IR) : A sharp, distinct absorption band at ~2240 cm⁻¹ is mandatory, confirming the presence of the intact C2-carbonitrile group.

References

  • Cai, J., Fradera, X., van Zeeland, M., et al. "4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important." Bioorganic & Medicinal Chemistry Letters, 20(15), 4507-10 (2010). URL:[Link] [1]

  • "Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes." Chemical Research in Toxicology - ACS Publications (2014). URL:[Link] [2]

Methodological & Application

Application Note: Chemoselective Synthesis of 5-(Aminomethyl)pyrimidine-2-carbonitrile via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Methodologies, Chemoselectivity, and Protocol Validation

Executive Summary

The synthesis of primary amines from heteroaromatic aldehydes is a fundamental transformation in the development of pharmaceutical building blocks (e.g., kinase inhibitors and cathepsin ligands). Synthesizing 5-(aminomethyl)pyrimidine-2-carbonitrile from 5-formylpyrimidine-2-carbonitrile presents a distinct chemoselectivity challenge: the target molecule contains a highly reducible 2-carbonitrile group and an electron-deficient pyrimidine core.

This application note details a field-proven, protecting-group-free reductive amination protocol. By utilizing a massive stoichiometric excess of ammonium acetate (NH₄OAc) coupled with the mild, pH-dependent reducing agent sodium cyanoborohydride (NaBH₃CN), this protocol ensures high yields of the primary amine while completely suppressing nitrile reduction and secondary amine over-alkylation[1].

Mechanistic Rationale & Experimental Design

As a self-validating system, every reagent in this protocol is chosen based on strict mechanistic causality rather than empirical guesswork.

  • Suppression of Over-Alkylation (The Ammonia Source): In standard reductive aminations, the newly formed primary amine is often more nucleophilic than the ammonia starting material, leading to unwanted secondary amines (dialkylation). To kinetically outcompete this side reaction, we saturate the reaction matrix with a 10-fold molar excess of NH₄OAc. This forcefully drives the equilibrium toward the primary iminium intermediate.

  • Chemoselective Hydride Transfer (The Reducing Agent): The presence of the 2-carbonitrile group precludes the use of aggressive hydride donors (e.g., LiAlH₄) or transition-metal catalyzed hydrogenation (Pd/C, H₂). NaBH₃CN provides exquisite chemoselectivity. NH₄OAc acts as an in situ buffer, maintaining a mildly acidic environment (pH 5–6). At this pH, NaBH₃CN preferentially reduces the protonated iminium ion over the unprotonated aldehyde, leaving the nitrile and the heteroaromatic core completely intact[2].

Chemoselectivity Substrate 5-Formylpyrimidine-2-carbonitrile Aldehyde Aldehyde Group (-CHO) Substrate->Aldehyde Nitrile Nitrile Group (-CN) Substrate->Nitrile Pyrimidine Pyrimidine Ring Substrate->Pyrimidine Action1 Forms Imine with NH3 Aldehyde->Action1 Highly Reactive Action2 Inert to NaBH3CN Nitrile->Action2 Protected by mild conditions Action3 Inert to NaBH3CN Pyrimidine->Action3 Electron-deficient but stable

Figure 1: Logical relationship of functional group chemoselectivity during reductive amination.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and solvent parameters must be strictly adhered to. The data below summarizes the optimized conditions for maximizing the primary amine yield.

Table 1: Reagent Stoichiometry for Optimal Primary Amine Yield

ReagentFunctionEquivalentsRationale
5-Formylpyrimidine-2-carbonitrile Substrate1.0 eqLimiting reagent for the transformation.
Ammonium Acetate (NH₄OAc) Amine Source & Buffer10.0 eqLarge excess prevents secondary amine formation.
Sodium Cyanoborohydride Chemoselective Reductant1.5 eqReduces iminium ion without affecting the nitrile[3].
Methanol (Anhydrous) Solvent0.1 MSolubilizes NH₄OAc and facilitates imine equilibrium.

Table 2: Comparative Analysis of Reducing Agents

Reducing AgentChemoselectivity (Nitrile)Primary Amine SelectivityRecommended Solvent
NaBH₃CN Excellent High (with excess NH₄OAc)Methanol
NaBH(OAc)₃ (STAB)ExcellentModerate to HighDCE / THF
NaBH₄Poor (Reduces Aldehyde)LowEthanol
LiAlH₄Very Poor (Reduces Nitrile)N/ATHF (Anhydrous)

Experimental Protocol

This step-by-step methodology is designed to be a self-validating workflow. The inclusion of a specific acid-base workup ensures that the basic primary amine is isolated from non-basic organic impurities.

Workflow A Substrate Activation B Imine Condensation A->B NH4OAc C Chemoselective Reduction B->C NaBH3CN D Acid-Base Workup C->D NaHCO3 E Target Product D->E Extraction

Figure 2: Experimental workflow for the synthesis of 5-(Aminomethyl)pyrimidine-2-carbonitrile.

Step 1: Substrate Activation and Imine Condensation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve 5-formylpyrimidine-2-carbonitrile (1.0 mmol, 1.0 eq) in anhydrous methanol (10 mL) to achieve a 0.1 M concentration.

  • Add ammonium acetate (770 mg, 10.0 mmol, 10.0 eq) in one portion.

  • Stir the reaction mixture at room temperature (20–25 °C) for 2 hours. Validation Check: The solution should turn slightly yellow, indicating the formation of the intermediate imine/iminium species.

Step 2: Chemoselective Hydride Transfer
  • Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic hydride transfer.

  • Add sodium cyanoborohydride (94 mg, 1.5 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours.

  • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The aldehyde starting material should be completely consumed, replaced by a highly polar, ninhydrin-active spot corresponding to the primary amine.

Step 3: Quench and Acid-Base Workup

Caution: NaBH₃CN can release toxic HCN gas under strongly acidic conditions. Always quench in a well-ventilated fume hood using mild base.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL). Stir for 30 minutes to decompose residual boron complexes.

  • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extract the remaining aqueous phase with a solvent mixture of 10% Methanol in Dichloromethane (3 × 20 mL). Note: The addition of methanol to the extraction solvent is critical to solubilize the polar aminomethyl pyrimidine.

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Isolation and Storage
  • Purify the crude residue via flash column chromatography on silica gel. Use a gradient eluent of Dichloromethane:Methanol:Aqueous NH₄OH (95:4:1 to 90:9:1). The trace ammonia prevents the basic amine from streaking on the acidic silica.

  • Evaporate the product fractions to yield 5-(aminomethyl)pyrimidine-2-carbonitrile as an off-white solid.

  • Store the product under argon at -20 °C, as primary aminomethyl heteroaromatics can be prone to slow oxidative degradation over time.

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Journal of Organic Chemistry. URL:[Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry. URL:[Link]

  • Reductive Amination of Carbonyl Compounds. Thieme E-Books (Science of Synthesis). URL:[Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts. National Institutes of Health (PMC). URL:[Link]

Sources

Application Note: Reductive Amination Strategies for the Synthesis of Aminomethyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

Aminomethyl pyrimidines are highly privileged scaffolds in modern medicinal chemistry. The basic nitrogen of the aminomethyl group, coupled with the hydrogen-bonding capabilities of the pyrimidine ring, makes this motif an exceptional pharmacophore. These structures are frequently integrated into complex molecular architectures, serving as critical binding determinants in [1] and as highly selective, cell-permeable[2]. Beyond therapeutics, aminomethyl pyrimidines act as robust bidentate nitrogen (NN) ligands in the design of[3].

To construct these versatile building blocks, the reductive amination of pyrimidine carboxaldehydes stands out as the most reliable, scalable, and chemoselective C–N bond-forming methodology.

Mechanistic Causality & Reagent Selection

Successful reductive amination requires a deep understanding of the kinetic and thermodynamic balances at play. The process is not a single step, but a cascade of equilibrium-driven transformations that must be carefully manipulated.

  • Hemiaminal to Imine/Iminium Transition: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the pyrimidine carboxaldehyde, forming a hemiaminal. Because pyrimidine rings are highly electron-withdrawing, the aldehyde is highly reactive; however, the subsequent dehydration of the hemiaminal to the imine (or iminium ion) can be sluggish. We introduce glacial acetic acid (AcOH) as a Brønsted acid catalyst to protonate the hemiaminal hydroxyl group, facilitating its departure as water[2].

  • Thermodynamic Driving Force: Because imine formation releases water, the equilibrium can stall. The addition of 3Å molecular sieves acts as a physical water scavenger, driving the equilibrium entirely toward the imine/iminium intermediate[2].

  • Chemoselective Reduction: The choice of reducing agent is the most critical parameter. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. The electron-withdrawing acetoxy groups attenuate the hydridic character of the boron center. Consequently, NaBH(OAc)₃ is too mild to reduce the starting pyrimidine carboxaldehyde but is perfectly tuned to reduce the more electrophilic protonated imine/iminium species. This prevents the formation of unwanted pyrimidine carbinol byproducts.

Mechanism A Pyrimidine Carboxaldehyde C Hemiaminal Intermediate A->C + Amine (AcOH cat.) B 1° or 2° Amine B->C D Imine / Iminium Ion C->D - H2O (3Å Mol. Sieves) E Aminomethyl Pyrimidine D->E NaBH(OAc)3 Reduction

Logical workflow and mechanistic progression of pyrimidine reductive amination.

Quantitative Data: Reaction Optimization

To ensure maximum yield and purity, various reaction conditions were evaluated. The table below summarizes the empirical data driving our protocol choices.

SolventReducing AgentAdditive(s)Temp (°C)Yield (%)Mechanistic Observation
DCM NaBH(OAc)₃ AcOH (1 eq), 3Å Sieves 25 85–95 Optimal chemoselectivity; rapid dehydration and reduction.
THFNaBH(OAc)₃None2560–70Slower kinetics; incomplete imine formation without acid catalysis.
MeOHNaBH₃CNAcOH (cat.)2575–85Good yield, but risks generation of highly toxic HCN gas during workup.
EtOHNaBH₄None0 to 25< 40Poor chemoselectivity; major byproduct is the reduced pyrimidine carbinol.

Self-Validating Experimental Protocol

This protocol describes the synthesis of a generic aminomethyl pyrimidine from a substituted pyrimidine carboxaldehyde and a primary/secondary amine. The workflow is designed as a self-validating system to guarantee reproducibility.

Materials & Reagents
  • Pyrimidine carboxaldehyde (1.0 equiv, e.g., 2-methylthio-4-pyrimidine carboxaldehyde)[2]

  • Amine (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial acetic acid, AcOH (1.0 equiv)

  • Activated 3Å molecular sieves (200 mg per mmol of substrate)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Imine/Iminium Assembly

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Suspend the activated 3Å molecular sieves in anhydrous DCM (0.2 M relative to the aldehyde).

  • Add the pyrimidine carboxaldehyde (1.0 equiv) and the amine (1.1 equiv) to the suspension.

  • Add glacial acetic acid (1.0 equiv) dropwise. Stir the mixture at room temperature (25 °C) for 2 to 4 hours.

Self-Validation Checkpoint 1: Before proceeding, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The mass spectrum must show the [M+H]+ peak corresponding to the imine/iminium intermediate and the near-complete disappearance of the starting aldehyde.

Step 2: Chemoselective Reduction 5. Once imine formation is verified, cool the reaction mixture to 0 °C using an ice bath. 6. Add NaBH(OAc)₃ (1.5 equiv) in small portions over 10 minutes to control any mild exotherm. 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–14 hours[2].

Self-Validation Checkpoint 2: Perform a TLC analysis (typically 5–10% MeOH in DCM with 1% NH₄OH). The intermediate imine spot should be entirely consumed, replaced by a more polar, UV-active spot corresponding to the aminomethyl pyrimidine product.

Step 3: Quenching and Phase Extraction 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCM) until gas evolution ceases.

Self-Validation Checkpoint 3: Verify that the pH of the aqueous layer is strictly between 8.0 and 9.0 using pH indicator strips. Critical Causality: If the pH is too low, the basic aminomethyl pyrimidine will remain protonated as a water-soluble salt, devastating the organic extraction yield.

  • Filter the biphasic mixture through a pad of Celite to remove the molecular sieves and boron salts. Rinse the pad with additional DCM.

  • Separate the layers and extract the aqueous phase with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–10% MeOH in DCM containing 1% Et₃N or NH₄OH to prevent streaking of the basic amine).

Applications Start Aminomethyl Pyrimidine Building Block Mod1 N-Alkylation / Acylation Start->Mod1 Mod2 Cross-Coupling (Suzuki/Buchwald) Start->Mod2 App1 Kinase Inhibitors (Oncology) Mod1->App1 Scaffold Elaboration App2 nNOS Inhibitors (Neurology) Mod1->App2 Pharmacophore Binding App3 Chemokine Antagonists (Immunology) Mod2->App3 Target Optimization

Integration of aminomethyl pyrimidines into diverse therapeutic discovery pipelines.

References[1] BenchChem. "An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure." BenchChem, 2025. URL: https://www.benchchem.com/product/b030526[2] Mukherjee, P., et al. "Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, 2015, 58(3), 1067-1088. URL: https://pubs.acs.org/doi/10.1021/jm501719e[3] Baldino, S., et al. "Preparation of Neutral trans - cis[Ru(O2CR)2P2(NN)], CationicRu(O2CR)P2(NN) and Pincer [Ru(O2CR)(CNN)P2] Carboxylate Complexes and their Application in the Catalytic Carbonyl Compounds Reduction." Organometallics, 2021, 40(8), 1086-1103. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.1c00059

Sources

Application Note: 5-(Aminomethyl)pyrimidine-2-carbonitrile as a Bifunctional Building Block for Reversible Covalent Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In modern drug discovery, targeted covalent inhibitors (TCIs) have experienced a renaissance, particularly for addressing challenging targets like cysteine proteases (e.g., Cathepsins, Cruzain). 5-(Aminomethyl)pyrimidine-2-carbonitrile (and its hydrochloride salt) has emerged as a highly versatile, bifunctional building block for designing reversible covalent inhibitors [1].

The structural logic of this scaffold is twofold:

  • The 2-Carbonitrile Warhead : The electron-deficient pyrimidine ring highly activates the C2-nitrile group toward nucleophilic attack by catalytic cysteine thiols (e.g., Cys25 in Cathepsin S). This forms a reversible thioimidate adduct, providing extended target residence time without the permanent immunogenic liabilities of irreversible warheads (like vinyl sulfones).

  • The 5-Aminomethyl Handle : The primary amine serves as a synthetic vector to access the S2 and S3 subpockets of the protease. By coupling this amine with diverse carboxylic acids or aldehydes, medicinal chemists can rapidly generate structure-activity relationship (SAR) libraries to tune non-covalent binding affinity and selectivity[1].

However, the high intrinsic electrophilicity of the pyrimidine-2-carbonitrile core presents a double-edged sword. While it drives potent enzyme inhibition, it also introduces metabolic liabilities, notably the propensity to react with off-target biological thiols like glutathione (GSH), leading to the formation of thiazoline metabolites and rapid clearance[2]. Therefore, optimizing the steric and electronic environment around this scaffold is critical.

Pathway Visualization: Covalent Engagement and Metabolic Liability

The following diagram illustrates the dual pathways of a 5-(aminomethyl)pyrimidine-2-carbonitrile derivative: the desired on-target reversible covalent inhibition of a cysteine protease, and the off-target liability pathway involving GSH.

Pathway Inhibitor 5-(Aminomethyl)pyrimidine- 2-carbonitrile Derivative Complex Non-Covalent Michaelis Complex Inhibitor->Complex S2/S3 Pocket Binding OffTarget GSH/Off-Target Thiols (Thiazoline Metabolites) Inhibitor->OffTarget Excess Electrophilicity (Toxicity Liability) Target Cysteine Protease (e.g., Cathepsin S/K) Target->Complex Active Site Cys Adduct Reversible Thioimidate Covalent Adduct Complex->Adduct Nucleophilic Attack (-CN + Cys-SH)

Reversible covalent binding and off-target liability of pyrimidine-2-carbonitriles.

Data Presentation: Heteroaromatic Nitrile Profiling

When designing cysteine protease inhibitors, the choice of the heteroaromatic ring dictates the electrophilicity of the nitrile warhead. As demonstrated by Sinha et al., pyrimidine-2-carbonitriles are significantly more reactive than their pyridazine or pyridine counterparts [2].

Table 1: Comparative Profiling of Heteroaromatic Nitrile Warheads

Heterocycle CoreRelative ElectrophilicityCysteine Protease Inhibition PotentialGSH Reactivity / Thiazoline Formation Liability
Pyrimidine-2-carbonitrile High Excellent (Low nM IC₅₀) High (Requires strict steric shielding)
Pyridazine-3-carbonitrileModerateGood (Mid nM IC₅₀)Moderate
Pyridine-2-carbonitrileLowWeak to Moderate (µM IC₅₀)Low

Data synthesized from computational and human liver microsome (HLM) studies assessing thiol reactivity [2].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints to monitor the integrity of the highly reactive nitrile group.

Protocol 1: Library Synthesis via Mild Amide Coupling

Objective: To functionalize the 5-aminomethyl group without hydrolyzing the electrophilic 2-carbonitrile warhead.

Causality Check : Standard harsh coupling conditions or strong aqueous basic workups will rapidly hydrate the pyrimidine-2-carbonitrile into a primary carboxamide, destroying its warhead capability. We utilize HATU/DIPEA at low temperatures to ensure rapid, mild activation.

Step-by-Step Methodology :

  • Activation : In an oven-dried vial under N₂, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at 0 °C for 15 minutes.

  • Coupling : Add 5-(aminomethyl)pyrimidine-2-carbonitrile hydrochloride (1.0 eq) to the activated mixture.

  • Reaction : Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS.

  • Quench & Workup : Quench the reaction with a cold saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Critical: Avoid washing with 1M NaOH or saturated Na₂CO₃, as the localized high pH will hydrate the nitrile.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation (QC) : Analyze the purified product via LC-MS. Confirm the presence of the parent mass [M+H]⁺ and the absence of the [M+18+H]⁺ peak, which would indicate unwanted nitrile hydration.

Protocol 2: Fluorogenic Cathepsin S Inhibition Assay

Objective: To evaluate the biochemical potency (IC₅₀) of the synthesized inhibitors.

Causality Check : Covalent inhibitors require time to establish an equilibrium between the Michaelis complex and the covalent thioimidate adduct. A pre-incubation step is mandatory; omitting it will result in artificially high (weak) IC₅₀ values.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare Assay Buffer (100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT, 0.01% Triton X-100). Note: DTT is required to keep the catalytic Cys25 in its reduced, nucleophilic state.

  • Enzyme/Inhibitor Pre-incubation : In a 384-well black microplate, add 10 µL of recombinant human Cathepsin S (final concentration 0.5 nM) and 10 µL of the inhibitor (serial dilutions in 1% DMSO). Incubate at room temperature for 30 minutes.

  • Reaction Initiation : Add 10 µL of the fluorogenic substrate Z-VVR-AMC (final concentration 10 µM) to initiate the reaction.

  • Kinetic Read : Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes.

  • Validation (Reversibility Check) : To prove the covalent bond is reversible, perform a "jump dilution" assay. Pre-incubate the enzyme with the inhibitor at 100x the IC₅₀ concentration for 30 minutes, then dilute the mixture 100-fold into an assay buffer containing the substrate. Recovery of enzymatic activity over time confirms reversibility.

Protocol 3: Glutathione (GSH) Trapping and Metabolic Stability Assay

Objective: To screen out compounds with excessive electrophilicity that form toxic thiazoline adducts.

Causality Check : Pyrimidine-2-carbonitriles can react with endogenous GSH. In human liver microsomes (HLM), peptidases (like γ-glutamyltranspeptidase) process these GSH conjugates into stable, detectable thiazoline derivatives [2]. This assay validates whether the S2/S3 binding moiety provides enough steric shielding to protect the warhead from off-target thiols.

Step-by-Step Methodology :

  • Incubation Mixture : Combine Human Liver Microsomes (1 mg/mL protein), GSH (5 mM), and the test compound (10 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation : Pre-warm the mixture to 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling : At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and quench it immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C to precipitate proteins.

  • LC-MS/MS Analysis : Analyze the supernatant. Monitor the depletion of the parent compound and perform a precursor ion scan to detect the formation of thiazoline-rearranged GSH adducts.

  • Validation : Run a parallel control without NADPH to differentiate between direct chemical reactivity (non-enzymatic GSH conjugation) and P450-mediated bioactivation.

References

  • 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes Chemical Research in Toxicology (2014). URL:[Link]

Application Note & Protocol Guide: Mastering Nucleophilic Substitution on Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of essential biomolecules like thymine, cytosine, and uracil, and featuring prominently in a vast array of pharmaceuticals. Its inherent electronic properties make it a prime substrate for nucleophilic substitution, a key transformation for elaborating the pyrimidine core and accessing novel chemical entities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, mechanisms, and state-of-the-art protocols for performing nucleophilic substitutions on pyrimidine rings. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling you to make informed decisions, troubleshoot reactions, and accelerate your research programs.

Section 1: The Electronic Landscape of the Pyrimidine Ring

The reactivity of the pyrimidine ring is dominated by the presence of two nitrogen atoms at the 1 and 3 positions. These highly electronegative atoms exert a powerful electron-withdrawing inductive effect, rendering the ring electron-deficient.[1] This "π-deficient" character is the fundamental driver for its susceptibility to attack by nucleophiles.

The carbon positions on the ring exhibit a distinct hierarchy of reactivity:

  • C2, C4, and C6 Positions: These positions are significantly electron-poor due to their proximity to the nitrogen atoms and are the primary sites for nucleophilic attack.

  • C5 Position: This position is comparatively more electron-rich and is generally unreactive towards nucleophiles in a standard SNAr context.

Substituents already present on the ring can further modulate this reactivity. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) will further deplete the ring's electron density, activating it for substitution and accelerating the reaction.[2][3] Conversely, electron-donating groups (EDGs) like amino (-NH₂) or alkoxy (-OR) will deactivate the ring by increasing its electron density.[4][5]

Section 2: Mechanistic Pathways for Substitution

Two primary mechanistic manifolds govern the substitution of leaving groups on a pyrimidine ring: the classical SNAr pathway and modern transition-metal-catalyzed cross-coupling reactions.

The SNAr (Addition-Elimination) Pathway

The most common pathway is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][6] This is a two-step process:

  • Addition: The nucleophile attacks an electron-deficient carbon atom (e.g., C4) bearing a suitable leaving group (like a halogen), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is effectively delocalized, particularly onto the electronegative nitrogen atoms, which provides a significant stabilizing effect.[7]

  • Elimination: The leaving group departs, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.[1]

The rate-determining step is typically the initial nucleophilic attack.[8] Therefore, factors that stabilize the Meisenheimer complex, such as strong electron-withdrawing groups ortho or para to the leaving group, will increase the reaction rate.[2]

Caption: The SNAr addition-elimination mechanism.

Transition-Metal-Catalyzed Cross-Coupling

For less activated pyrimidines or for forging bonds with less nucleophilic partners, classical SNAr conditions can be too harsh or ineffective. In these cases, palladium- and copper-catalyzed cross-coupling reactions are indispensable tools.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is arguably the most versatile method for forming C-N bonds.[9] It tolerates a wide range of functional groups and can couple aryl halides (Cl, Br, I) or triflates with a vast array of primary and secondary amines.[10]

  • Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds.[11][12] While traditional conditions were often harsh, modern protocols using specific ligands have made it a much milder and more broadly applicable transformation.[13]

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ H₂NR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (- Base-H⁺X⁻) Amido_Complex->Pd0 Reductive Elimination (Product Ar-NR'R'')

Sources

Application Note: 5-(Aminomethyl)pyrimidine-2-carbonitrile as a Versatile Fragment in Targeted Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound Focus: 5-(Aminomethyl)pyrimidine-2-carbonitrile (CAS: 754165-23-6)

Executive Overview

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from traditional reversible ATP-competitive inhibitors to targeted covalent inhibitors (TCIs) has revolutionized kinase drug development. However, irreversible covalent inhibitors often carry risks of off-target toxicity and haptenization-induced immune responses.

5-(Aminomethyl)pyrimidine-2-carbonitrile represents a highly strategic, bifunctional fragment designed to bridge this gap. By combining a finely tuned electrophilic warhead (the 2-cyanopyrimidine core) with a highly tractable synthetic vector (the 5-aminomethyl group), this fragment serves as an ideal starting point for developing reversible covalent kinase inhibitors . This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to successfully deploy this fragment in kinase drug discovery campaigns.

Structural and Mechanistic Rationale

The utility of 5-(Aminomethyl)pyrimidine-2-carbonitrile lies in its dual-action structural features, which allow it to simultaneously engage the kinase active site and provide a vector for synthetic growth.

The Pyrimidine-2-carbonitrile Warhead: Tuned Electrophilicity

The cyano group (-C≡N) is a well-established electrophile. However, its reactivity is heavily dependent on its electronic environment. When attached to the 2-position of a pyrimidine ring, the two electron-withdrawing nitrogen atoms significantly enhance the electrophilicity of the nitrile carbon [1].

Unlike acrylamides that form permanent Michael addition adducts, the 2-cyanopyrimidine reacts with non-catalytic thiols (e.g., Cys481 in Bruton's Tyrosine Kinase [BTK] or Cys909 in JAK3) to form a thioimidate adduct . This reaction is thermodynamically driven but kinetically reversible. The reversibility ensures that if the inhibitor binds to an off-target protein (like glutathione or serum albumin), the adduct can dissociate, drastically improving the safety profile [2].

The 5-Aminomethyl Vector: Solvent Channel Trajectory

In a typical kinase binding pose, when the 2-carbonitrile group is anchored at the hinge region or covalently bound to a proximal cysteine, the 5-position of the pyrimidine ring projects directly outward toward the solvent-exposed channel. The primary amine of the aminomethyl group ( −CH2​NH2​ ) is sp3 -hybridized, providing a flexible and highly reactive nucleophilic handle. This allows medicinal chemists to rapidly generate libraries via amide couplings, reductive aminations, or urea formations to explore the solvent front and enhance target selectivity.

FBDDWorkflow FragLib Fragment Library SPR SPR Binding Assay FragLib->SPR MS Intact Mass Spectrometry SPR->MS Hits Xray X-ray Crystallography MS->Xray Validation Growth Fragment Growing Xray->Growth 3D Design

Fragment-Based Drug Discovery (FBDD) workflow for covalent kinase inhibitors.

Physicochemical and Reactivity Profiling

To be effective in FBDD, a fragment must adhere strictly to the "Rule of 3" (Ro3) to ensure that subsequent additions do not inflate the molecular weight or lipophilicity beyond drug-like space. As shown in Table 1 , 5-(Aminomethyl)pyrimidine-2-carbonitrile possesses ideal baseline metrics.

Table 1: Physicochemical Properties of 5-(Aminomethyl)pyrimidine-2-carbonitrile

ParameterValueRo3 ThresholdAssessment
Molecular Weight 134.14 g/mol < 300Optimal
cLogP -0.5 (approx)< 3Optimal (Highly soluble)
Hydrogen Bond Donors 2 (Amine)≤ 3Optimal
Hydrogen Bond Acceptors 3 (Nitrile, Pyrimidine Ns)≤ 3Optimal
Polar Surface Area (PSA) 65.8 Ų≤ 60-80 ŲOptimal

Table 2: Comparative Electrophilicity and Covalent Reactivity [2]

Warhead MotifTarget ResidueAdduct TypeReversibilityRelative Reactivity (GSH Half-life)
Acrylamide CysteineThioetherIrreversibleVery Fast (< 1 hr)
Pyrimidine-2-carbonitrile CysteineThioimidateReversible Moderate (2-6 hrs)
Pyridine-2-carbonitrile CysteineThioimidateReversibleSlow (> 12 hrs)

Expert Insight: The moderate reactivity of the pyrimidine-2-carbonitrile is its greatest asset. It is electrophilic enough to engage the target cysteine when driven by local proximity (effective molarity) but stable enough to avoid rapid depletion by intracellular glutathione (GSH).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate between non-specific binding, irreversible covalent binding, and the desired reversible covalent engagement.

Protocol 1: Validation of Reversible Covalent Engagement via Intact Mass Spectrometry

Purpose: To confirm that the fragment forms a covalent adduct with the target kinase cysteine, and to definitively prove that this adduct is reversible.

Materials:

  • Recombinant Kinase Domain (e.g., BTK, containing Cys481) at 10 µM.

  • Fragment stock: 10 mM in DMSO.

  • Dithiothreitol (DTT): 100 mM stock in aqueous buffer.

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Procedure:

  • Protein Preparation: Dilute the recombinant kinase to 2 µM in the assay buffer.

  • Incubation: Add the fragment to a final concentration of 20 µM (10x molar excess). Incubate at room temperature for 2 hours.

  • Initial LC-MS Analysis: Inject 5 µL of the mixture onto a high-resolution LC-TOF mass spectrometer.

    • Causality Check: You should observe a mass shift corresponding to the apo-protein mass + 134 Da (the mass of the fragment).

  • Reversibility Challenge (The Self-Validating Step): To the remaining incubation mixture, add DTT to a final concentration of 10 mM. Incubate for an additional 4 hours.

  • Final LC-MS Analysis: Re-inject the sample.

    • Causality Check: DTT acts as a competing nucleophile. If the binding is truly reversible, the equilibrium will shift, and the intact mass will revert entirely to the apo-protein mass. If the mass shift persists, the fragment has undergone an irreversible side reaction or non-specific oxidation.

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Purpose: To determine the binding kinetics ( kon​ , koff​ ) and residence time, which are critical for reversible covalent inhibitors.

Step-by-Step Procedure:

  • Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling to a density of ~3000 RU.

  • Control Design: Immobilize a Cys-to-Ser (e.g., C481S) mutant kinase on a reference channel.

    • Causality Check: The mutant lacks the reactive thiol. Any binding observed on this channel represents purely non-covalent affinity, allowing you to isolate the covalent contribution to the binding energy.

  • Analyte Injection: Inject the fragment in a multi-cycle kinetic format (concentrations ranging from 1 µM to 100 µM) at a flow rate of 30 µL/min.

  • Data Fitting: Fit the sensorgrams to a two-state reaction model. Reversible covalent inhibitors typically exhibit a fast initial non-covalent association followed by a slower covalent bond formation step, resulting in a prolonged residence time ( 1/koff​ ) compared to non-covalent fragments.

Signaling Pathway Context and Biological Impact

When 5-(Aminomethyl)pyrimidine-2-carbonitrile is successfully grown into a lead compound, its primary function is to block aberrant kinase signaling. By covalently occupying the ATP-binding pocket and engaging the hinge/cysteine residues, it prevents ATP from binding, thereby halting the phosphorylation cascade.

KinasePathway Stimulus Extracellular Signal Receptor Membrane Receptor Stimulus->Receptor Kinase Target Kinase (e.g., BTK) Receptor->Kinase Activation Downstream Downstream Effectors Kinase->Downstream Phosphorylation Inhibitor 5-(Aminomethyl)pyrimidine- 2-carbonitrile Derivative Inhibitor->Kinase Reversible Covalent Inhibition Transcription Gene Transcription Downstream->Transcription

Mechanism of action: The fragment-derived inhibitor blocks kinase phosphorylation, halting downstream gene transcription.

Conclusion

5-(Aminomethyl)pyrimidine-2-carbonitrile is a highly privileged scaffold in modern medicinal chemistry. By leveraging the tunable electrophilicity of the pyrimidine-2-carbonitrile warhead and the synthetic versatility of the 5-aminomethyl vector, researchers can design potent, selective, and safe reversible covalent kinase inhibitors. The implementation of rigorous, self-validating assays—such as DTT-washout mass spectrometry and mutant-controlled SPR—is essential to confirm the precise mechanism of action and drive successful hit-to-lead optimization.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health (PMC). Detailed review on the application of cyano groups in covalent ligands, demonstrating how nitriles convert irreversible inhibitors into reversible ones for kinase inhibition. [1]

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology (ACS Publications). Comprehensive study establishing correlations between the intrinsic electrophilicity of pyrimidine-2-carbonitrile and its reversible reactivity with thiols like glutathione. [2]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). Discusses the comparative electrophilicity and hydrogen-bonding capacity of pyrimidine and pyridazine carbonitriles in kinase inhibitor design. [3]

Comprehensive Guide to Protecting Group Strategies for Aminomethyl Pyrimidines in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the aminomethyl pyrimidine motif serves as a privileged pharmacophore. It is a critical structural component in a wide array of therapeutics, ranging from kinase inhibitors like Spebrutinib[1] to GPCR ligands such as dopamine D4 receptor agonists[2], and is a foundational intermediate in the synthesis of Vitamin B1 (thiamine)[3].

However, the primary amine of the aminomethyl group is highly nucleophilic. If left unprotected, it can severely interfere with downstream synthetic steps, leading to unwanted amination during transition-metal catalyzed cross-couplings (e.g., Suzuki or Sonogashira reactions), side-reactions during cyclizations, or oxidative degradation. To ensure high atomic efficiency and prevent impurity formation—a critical concern highlighted in the synthesis of drugs like Avanafil and Mirabegron[4]—strategic masking of this primary amine is mandatory.

This application note provides an authoritative, field-proven guide to selecting, applying, and removing protecting groups for aminomethyl pyrimidines, emphasizing mechanistic causality and self-validating experimental protocols.

Physicochemical Properties & Reactivity Profile

Understanding the intrinsic properties of aminomethyl pyrimidines is essential for designing a successful protection strategy:

  • Electronic Effects: The pyrimidine ring is a strongly electron-deficient, π -acceptor heteroaromatic system. While this makes the ring susceptible to nucleophilic aromatic substitution ( SN​Ar ), it also exerts a mild electron-withdrawing effect on the adjacent methylene group.

  • pKa Considerations: The primary amine of an aminomethyl group typically has a pKa​ of ~8.5–9.5, whereas the pyrimidine ring nitrogens are much less basic ( pKa​ ~1.0–2.5). Because of this basicity differential, aminomethyl pyrimidines are frequently supplied and stored as hydrochloride (HCl) salts to prevent oxidative degradation and improve shelf-life.

  • Causality in Protection: The use of protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), formyl, or acetyl[5] is dictated by the need for orthogonality. For instance, in the synthesis of complex diazines, Boc protection allows the molecule to withstand the basic conditions required for subsequent SN​Ar or acylation reactions on the pyrimidine core, before being cleanly cleaved under acidic conditions[1].

Strategic Selection of Protecting Groups

The selection of a protecting group must align with the downstream chemical environment. Table 1 summarizes the quantitative and qualitative data for the most common protecting groups applied to aminomethyl pyrimidines.

Table 1: Quantitative Comparison of Protecting Groups for Aminomethyl Pyrimidines

Protecting GroupReagentDeprotection ConditionOrthogonality / StabilityTypical Yield
Boc (tert-Butoxycarbonyl) Boc2​O , Et3​N Strong Acid (TFA or HCl)Stable to bases, nucleophiles, and Pd-catalysis.85–95%
Cbz (Benzyloxycarbonyl) Cbz−Cl , Na2​CO3​ H2​ , Pd/C or Strong AcidStable to mild acids and bases; cleaved by hydrogenation.80–90%
Formyl / Acetyl Formic acid / Ac2​O Strong Base (NaOH) or AcidHighly stable; used in harsh industrial cyclizations (e.g., Vitamin B1)[3].75–85%
Trityl (Triphenylmethyl) Tr−Cl , Et3​N Mild Acid (1% TFA)Sterically bulky; excellent for preventing di-alkylation.70–80%

Workflow & Mechanistic Visualizations

The following diagrams illustrate the logical workflow of protection-functionalization-deprotection, as well as the mechanistic pathway for the acidic cleavage of the most commonly used Boc group.

Workflow A Aminomethyl Pyrimidine HCl B Boc-Protected Intermediate A->B Boc2O, Et3N 0°C to RT C Functionalized Pyrimidine B->C Pd-Catalyst Cross-Coupling D Final Free Amine HCl C->D 4M HCl in Dioxane

Caption: Workflow of aminomethyl pyrimidine protection, functionalization, and deprotection.

Mechanism N1 Boc-Protected Amine (R-NH-Boc) N2 Protonated Carbamate Intermediate N1->N2 + HCl (Dioxane) N3 Carbamic Acid (R-NH-COOH) N2->N3 Cleavage Sub1 Isobutylene (Gas) N2->Sub1 N4 Free Amine Salt (R-NH3+ Cl-) N3->N4 Decarboxylation Sub2 Carbon Dioxide (Gas) N3->Sub2

Caption: Mechanistic pathway of acid-mediated Boc deprotection yielding the amine hydrochloride.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at the bench.

Protocol 1: Synthesis of tert-Butyl ((pyrimidin-4-yl)methyl)carbamate (Boc Protection)

Causality & Rationale: Aminomethyl pyrimidines are typically sourced as hydrochloride salts. Triethylamine ( Et3​N ) is required not just as a catalyst, but in stoichiometric excess to liberate the free base. The reaction is initiated at 0 °C to control the exothermic release of CO2​ and prevent the formation of di-Boc protected impurities.

Reagents:

  • 4-(Aminomethyl)pyrimidine hydrochloride: 1.0 eq (10.0 mmol)

  • Di-tert-butyl dicarbonate ( Boc2​O ): 1.05 eq (10.5 mmol)

  • Triethylamine ( Et3​N ): 2.5 eq (25.0 mmol)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): 0.2 M (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 4-(aminomethyl)pyrimidine hydrochloride in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer under an inert nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add Et3​N dropwise over 5 minutes. Observation: The suspension will gradually clear as the free base is liberated.

  • Protection: Dissolve Boc2​O in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes to prevent thermal runaway.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (ninhydrin stain). The reaction is complete when the highly polar free amine spot disappears and a new UV-active, ninhydrin-negative spot emerges. LC-MS should show the [M+H]++100 mass peak (or [M+H−56]+ due to typical in-source fragmentation of the t-butyl group).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Orthogonal Deprotection (Boc Cleavage to Hydrochloride Salt)

Causality & Rationale: While Trifluoroacetic acid (TFA) in DCM is a common deprotection method, it yields a TFA salt, which is often highly hygroscopic and can complicate downstream pharmaceutical processing. Using 4M HCl in Dioxane forces the precipitation of the product as a stable, easily filterable hydrochloride salt, bypassing the need for aqueous basic workup which could cause the highly water-soluble free aminomethyl pyrimidine to be lost in the aqueous phase.

Reagents:

  • Boc-protected aminomethyl pyrimidine: 1.0 eq (5.0 mmol)

  • 4M HCl in Dioxane: 10.0 eq (50.0 mmol, 12.5 mL)

  • Anhydrous Methanol or DCM (Optional co-solvent): 5 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous DCM or Methanol (approx. 5 mL) to ensure homogeneity.

  • Acid Addition: Cool the flask to 10 °C. Slowly add 4M HCl in Dioxane (12.5 mL) under vigorous stirring. Caution: Vigorous evolution of CO2​ and isobutylene gas will occur.

  • Precipitation: Stir the mixture at room temperature for 2 hours. As the Boc group is cleaved, the resulting amine hydrochloride salt will typically precipitate out of the dioxane solution as a white to off-white solid.

  • In-Process Control (IPC): Analyze an aliquot by LC-MS to confirm the complete disappearance of the Boc-protected mass.

  • Isolation: Dilute the suspension with anhydrous diethyl ether (20 mL) to maximize precipitation. Filter the solid through a sintered glass funnel, wash the filter cake with cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford the pure aminomethyl pyrimidine hydrochloride salt.

Troubleshooting & Analytical Validation

  • Incomplete Protection: If unreacted starting material remains, it is often due to insufficient base failing to fully neutralize the starting HCl salt. Verify the pH of the reaction mixture is >8 by spotting on wet pH paper.

  • Loss of Product during Workup: Aminomethyl pyrimidines are highly polar. If a free-base deprotection strategy is used instead of the HCl/Dioxane precipitation method, avoid highly acidic aqueous washes, as the protonated pyrimidine will partition entirely into the aqueous layer.

  • NMR Validation: Successful Boc protection is easily confirmed by 1H NMR. The singlet for the tert-butyl group will appear at ~1.40 ppm (9H), and the methylene protons ( Ar−CH2​−N ) will typically shift slightly upfield and couple with the newly formed carbamate NH proton (appearing as a broad triplet or doublet depending on the solvent).

References

  • Source: Google Patents (US8252927B2)
  • Source: Google Patents (US20110178300A1)
  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines Source: IntechOpen URL
  • Source: Google Patents (US9732065B2)
  • Wanbury | New Drug Approvals Source: New Drug Approvals URL

Sources

Advanced Application Note: One-Pot Multicomponent Synthesis of Pyrimidine-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Pyrimidine-5-carbonitrile derivatives represent a "privileged scaffold" in modern drug discovery. Due to their structural mimicry of natural nucleic acids, these heterocycles exhibit profound bioactivity, functioning as potent[1], as well as broad-spectrum anti-inflammatory and anthelmintic agents[2].

Historically, synthesizing these complex scaffolds required multi-step linear pathways characterized by harsh reagents, toxic solvents, and poor atom economy. As a Senior Application Scientist, I strongly advocate for the transition to One-Pot Multicomponent Reactions (MCRs) . By condensing three or more reactants in a single vessel, MCRs leverage cascading reaction mechanisms to build complex molecular architectures rapidly, minimizing intermediate isolation and maximizing yield.

Mechanistic Causality in Multicomponent Assembly

The one-pot synthesis of pyrimidine-5-carbonitriles is driven by a cascade sequence involving an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a binucleophile (e.g., urea or thiourea). Understanding the causality of this mechanism is critical for troubleshooting and optimizing yields.

  • Carbonyl Activation & Knoevenagel Condensation : The reaction initiates with the catalyst activating the electrophilic carbonyl carbon of the aldehyde. This lowers the activation energy for nucleophilic attack by the deprotonated active methylene, forming a highly reactive arylidenemalononitrile intermediate.

  • Michael Addition : The nitrogen lone pair from the binucleophile (urea/thiourea) attacks the electron-deficient alkene of the Knoevenagel adduct.

  • Cyclization & Dehydration : Intramolecular cyclization occurs as the second nitrogen attacks the remaining cyano or carbonyl group, followed by the elimination of a water molecule to establish the stable, aromatic pyrimidine-5-carbonitrile core.

Mechanism A Aromatic Aldehyde B Active Methylene (e.g., Malononitrile) C Binucleophile (Urea/Thiourea) Int2 Michael Addition Intermediate C->Int2 Cat Catalyst Activation (NH4Cl or DBSA) Int1 Knoevenagel Adduct (Arylidenemalononitrile) Cat->Int1 Carbonyl Activation Int1->Int2 Nucleophilic Attack Prod Pyrimidine-5-carbonitrile Target Scaffold Int2->Prod Cyclization & Dehydration AB AB AB->Int1 Condensation

Fig 1: Three-component one-pot mechanistic pathway for pyrimidine-5-carbonitrile synthesis.

Catalyst Selection & Quantitative Yield Analysis

The choice of catalyst directly dictates the reaction kinetics, thermodynamic efficiency, and environmental footprint.

  • Ammonium Chloride ( NH4​Cl ) : Acts as a mild Brønsted acid. Under[3], the reactants form a homogenous melt. This maximizes collision frequency, driving the reaction to completion in under 45 minutes while eliminating toxic solvent waste.

  • p-Dodecylbenzenesulfonic Acid (DBSA) : Functions via[2]. DBSA's hydrophobic tail and hydrophilic head create micelles that encapsulate the organic substrates in water, drastically increasing their effective local concentration and accelerating the reaction at lower temperatures.

Table 1: Quantitative Comparison of Catalytic Systems
Catalyst SystemSolventTemp (°C)Time (min)Avg. Yield (%)Environmental Impact
NH4​Cl (20 mol%) Solvent-Free11030 - 4585 - 92%Excellent (Zero VOCs)
DBSA (10 mol%) Water25 - 8045 - 6088 - 94%Excellent (Green Solvent)
Piperidine Water100 (Reflux)60 - 12080 - 85%Good
Conc. H2​SO4​ Ethanol78 (Reflux)180 - 24065 - 75%Poor (Harsh, Corrosive)

Data synthesized from comparative multicomponent methodologies[2][3][4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . At each critical juncture, specific physical or chemical cues are provided to ensure the researcher can verify the reaction's trajectory before proceeding.

Protocol A: Solvent-Free Synthesis via NH4​Cl Activation

Objective: Synthesize pyrimidine-5-carbonitrile utilizing a thermal melt technique.

  • Reagent Preparation: In a clean, dry mortar, combine 1.0 mmol of the substituted aromatic aldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of urea (or thiourea).

  • Catalyst Addition: Add 0.2 mmol (20 mol%) of anhydrous NH4​Cl . Causality: The solid-state mixing ensures intimate physical contact between the catalyst and the carbonyl oxygen.

  • Thermal Processing: Transfer the finely ground mixture to a 25 mL round-bottom flask. Heat the flask in an oil bath at 110°C.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the distinct UV-active spot of the starting aldehyde completely disappears (typically 30–45 minutes).

  • Isolation & Aqueous Wash: Cool the flask to room temperature. Add 15 mL of ice-cold distilled water and stir vigorously for 5 minutes. Causality: Water selectively dissolves the NH4​Cl catalyst and any unreacted urea, leaving the hydrophobic pyrimidine product as an insoluble precipitate.

  • Filtration: Filter the solid product under a vacuum and wash with an additional 10 mL of cold water.

Protocol B: Micellar Catalysis using DBSA in Aqueous Media

Objective: Synthesize the derivative using green aqueous chemistry.

  • Micelle Formation: In a 50 mL flask, dissolve 10 mol% of DBSA in 20 mL of distilled water. Stir for 5 minutes to ensure micelle formation.

  • Reagent Addition: Sequentially add 1.0 mmol of p-chlorobenzoylacetonitrile (or malononitrile), 1.0 mmol of aldehyde, and 1.0 mmol of substituted urea.

  • Reaction: Stir the mixture at room temperature (or gentle reflux at 80°C for sterically hindered aldehydes) for 45–60 minutes.

  • In-Process Validation: A thick precipitate will begin to form as the hydrophobic product is extruded from the aqueous micelles.

  • Isolation: Filter the solid precipitate directly. Wash with cold water to remove the DBSA surfactant.

Workflow Step1 1. Reagent Mixing (Aldehyde + Methylene + Urea) Step2 2. Catalytic Activation (Solvent-Free or Aqueous) Step1->Step2 Step3 3. Thermal Processing (110°C Melt or Aqueous Reflux) Step2->Step3 Step4 4. Isolation (Cooling & Aqueous Wash) Step3->Step4 Step5 5. Purification (Ethanol Recrystallization) Step4->Step5 Step6 6. Validation (TLC, FT-IR, 1H/13C NMR) Step5->Step6

Fig 2: End-to-end experimental workflow for synthesizing and validating pyrimidine derivatives.

Product Characterization & Self-Validation

To guarantee the structural integrity of the synthesized pyrimidine-5-carbonitrile, perform the following self-validating analytical checks:

  • Purification: Recrystallize the crude solid from hot ethanol. The differential solubility ensures trace organic impurities remain in the mother liquor.

  • Melting Point: Compare the sharp melting point of the recrystallized product against literature values. A depressed or broad melting range indicates incomplete Knoevenagel condensation or trapped moisture.

  • FT-IR Spectroscopy: Look for the definitive, self-validating hallmark of this scaffold: a sharp, intense absorption band at ~2190–2220 cm⁻¹ , which confirms the presence of the −C≡N (carbonitrile) group[3]. Additional bands at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) will confirm the pyrimidine ring formation.

  • NMR Spectroscopy: 1H NMR (DMSO- d6​ ) should reveal a singlet around δ 7.90–8.20 ppm corresponding to the NH2​ or NH protons, and a multiplet in the aromatic region ( δ 7.20–7.80 ppm) confirming the integration of the aldehyde's aryl ring[2][3].

References

  • Title : One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Source : Journal of Chemical Sciences (2019) URL :[Link]

  • Title : One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst Source : Der Pharma Chemica (2013) URL :[Link]

  • Title : Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies Source : National Institutes of Health / PMC URL :[Link]

  • Title : An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media Source : Scholars Research Library (2012) URL :[Link]

Sources

Troubleshooting & Optimization

preventing nitrile hydrolysis during pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Nitrile Hydrolysis During Pyrimidine Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals struggling with the unintended hydrolysis of nitrile (cyano) groups during the synthesis of highly substituted pyrimidines (e.g., 5-cyanopyrimidines).

Mechanistic FAQ: Understanding the Causality

Q: Why does my cyano group convert to an amide or carboxylic acid during pyrimidine cyclization? A: Nitriles are at the lowest end of the reactivity scale for carboxylic acid derivatives. However, the harsh conditions typically required for classical pyrimidine synthesis (such as the strong Brønsted acids in the Pinner reaction or the strong bases in the Biginelli reaction) forcefully activate the C≡N triple bond[1].

  • In Acidic Conditions: The nitrile nitrogen is protonated, rendering the carbon highly electrophilic. Even trace amounts of water will act as a nucleophile, forming an imidic acid intermediate that rapidly tautomerizes into an amide[1].

  • In Basic Conditions: Hydroxide ions (often formed from trace moisture reacting with your base) directly attack the nitrile carbon. This produces a negatively charged nitrogen intermediate that is quickly protonated by water to form an amide[1].

Q: Can I stop the hydrolysis at the amide stage if I just want the carboxamide pyrimidine? A: It depends on your catalytic environment. In basic conditions, it is sometimes possible to isolate the amide because the subsequent hydrolysis steps require significantly harsher conditions[1]. However, in acidic conditions, the amide is readily protonated and undergoes further acyl substitution. The expulsion of ammonia (which is immediately protonated to ammonium) makes the conversion to a carboxylic acid completely irreversible[1].

Q: My Pinner synthesis of a cyanopyrimidine is yielding an ester byproduct. Where is this coming from? A: This is a classic sign of moisture contamination during the formation of the Pinner salt (imidate hydrochloride). If water is present, the highly reactive amidine intermediate reacts with water instead of the target alcohol/amine, leading to the irreversible formation of an ester and consuming your starting materials[2].

Diagnostic Workflow

Use the following self-validating logic tree to identify the root cause of nitrile hydrolysis in your specific workflow.

TroubleshootingFlow Start Issue: Nitrile Hydrolysis During Pyrimidine Cyclization Check Evaluate Reaction Environment Start->Check Cond1 Aqueous / Protic Solvents? Check->Cond1 Cond2 Strong Brønsted Acid/Base? Check->Cond2 Cond3 High Thermal Stress? Check->Cond3 Fix1 Use Anhydrous Solvents (Dry Dioxane/Toluene) Cond1->Fix1 Yes Fix2 Switch to Lewis Acids (NbCl5, BF3·Et2O) Cond2->Fix2 Yes Fix3 Lower Temp & Monitor via LC-MS (M+18/M+19) Cond3->Fix3 Yes

Diagnostic workflow for identifying and resolving nitrile hydrolysis during pyrimidine synthesis.

Troubleshooting Common Scenarios

Scenario A: Complete loss of the nitrile group during a Zirconocene-mediated synthesis.

  • Observation: When attempting to synthesize polysubstituted pyrimidines using zirconocene monoyne complexes, the use of aliphatic nitriles results in enynyl ketones rather than the desired pyrimidine[3].

  • Causality: Aliphatic nitriles often result in the coupling of only one nitrile molecule to the complex. Upon standard aqueous workup, this incomplete intermediate undergoes rapid hydrolysis to form the enynyl ketone[3][4].

  • Solution: Switch to aryl nitriles, which successfully couple two molecules in a regioselective manner to form the highly substituted pyrimidine[3][4]. If aliphatic nitriles are strictly required, transition to a Lewis acid-mediated [2+2+2] cycloaddition (e.g., using NbCl5)[3].

Scenario B: Low yield and amide formation during classical Pinner cyclization.

  • Observation: Bubbling dry HCl gas through an alcohol solution of the nitrile yields <30% of the target cyanopyrimidine, with heavy amide contamination.

  • Causality: Pinner salts are thermally unstable and highly hygroscopic. Even ambient humidity introduced during reagent addition will trigger hydrolysis[2].

  • Solution: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use freshly distilled, strictly anhydrous solvents (e.g., ethanol, dioxane)[2]. Maintain reaction temperatures strictly below 0°C during HCl saturation.

Self-Validating Protocol: Lewis Acid-Mediated [2+2+2] Cycloaddition

To entirely bypass the hydrolysis risks associated with Brønsted acids and nucleophilic bases, modern pyrimidine synthesis utilizes Lewis acid-mediated cycloadditions. The following protocol utilizes NbCl5 to activate the nitrile without promoting hydration[3][4].

Objective: Synthesis of functionalized pyrimidines from alkynes and nitriles. Self-Validation Mechanism: Continuous LC-MS monitoring ensures the absence of M+18 (hydration) peaks before proceeding to the quench phase, validating system integrity.

Step-by-Step Methodology:

  • Preparation of Anhydrous Environment: Flame-dry a Schlenk tube under vacuum (0.1 mmHg) for 10 minutes. Backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Reagent Loading: Under a positive flow of Argon, add the alkyne (1.0 equiv) and the aryl nitrile (2.5 equiv) into the Schlenk tube.

  • Solvent Addition: Inject strictly anhydrous toluene (distilled over sodium/benzophenone) via a gas-tight syringe.

  • Catalyst Introduction: Cool the reaction mixture to 0°C. Quickly add anhydrous NbCl5 (0.2 equiv) under a heavy stream of Argon. Causality note: NbCl5 acts as a highly efficient Lewis acid to activate the nitrile carbon for cycloaddition, bypassing the need for protic activation[3].

  • Cyclization & Validation: Seal the tube and heat to 100°C for 12 hours.

    • Validation Check: Withdraw a 10 µL aliquot, dilute in dry acetonitrile, and analyze via LC-MS. The target pyrimidine mass (M) should be dominant. If M+18 (amide) or M+19 (acid) peaks exceed 2%, moisture has breached the system; abort and verify solvent dryness.

  • Anhydrous Quench: Cool the reaction to room temperature. Quench the Lewis acid by adding a non-nucleophilic base (e.g., anhydrous triethylamine) before exposing the mixture to ambient air or aqueous workup. This prevents residual activated nitriles from hydrolyzing upon contact with atmospheric moisture.

  • Purification: Filter through a short pad of silica gel using ethyl acetate/hexane, then concentrate in vacuo.

Quantitative Data: Impact of Reaction Conditions on Hydrolysis

The table below summarizes the expected yields and hydrolysis byproducts based on the chosen synthetic route, highlighting the superiority of Lewis acid catalysis for preserving nitrile integrity.

Synthesis MethodCatalyst / ReagentSolvent EnvironmentTarget Cyanopyrimidine YieldMajor Hydrolysis ByproductRef
Classical Pinner HCl (gas)Ambient Ethanol30 - 45%35% (Ester / Amide)[2]
Optimized Pinner HCl (gas)Anhydrous Dioxane (Ar)70 - 78%< 5% (Amide)[2]
Base-Catalyzed NaOEtAmbient Ethanol40 - 50%40% (Carboxylic Acid)[1]
[2+2+2] Cycloaddition ZirconoceneToluene (Aliphatic Nitrile)0%100% (Enynyl Ketone)[3][4]
[2+2+2] Cycloaddition ZirconoceneToluene (Aryl Nitrile)80 - 85%Not Detected[3][4]
[2+2+2] Cycloaddition NbCl5Anhydrous Toluene85 - 92%Not Detected[3][4]

Sources

optimizing reaction temperature for pyrimidine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Nucleophilic Aromatic Substitution (SNAr). This guide is engineered for drug development professionals and synthetic chemists who need to strictly control regioselectivity, maximize yields, and eliminate thermal degradation during pyrimidine functionalization.

Below, you will find mechanistic FAQs, a troubleshooting matrix, quantitative temperature data, and self-validating experimental protocols.

Part 1: Core Principles & FAQs (The "Why")

Q: Why does temperature dictate regioselectivity in 2,4-dichloropyrimidines? A: In 2,4-dichloropyrimidines, the C4 position is kinetically favored for nucleophilic attack. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at position 4 possesses a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient, resulting in a lower activation energy barrier for the formation of the Meisenheimer complex 1. At low temperatures (e.g., 0 °C), the reaction is under strict kinetic control, and the available thermal energy is only sufficient to overcome the C4 activation barrier. As the reaction temperature increases, the system gains enough thermal energy to overcome the higher activation barrier at the C2 position, leading to a thermodynamic mixture of C2/C4 regioisomers and eventual di-substitution [[2]]().

Q: How do I choose the initial starting temperature for a novel pyrimidine SNAr? A: The starting temperature must be inversely proportional to the electrophilicity of the pyrimidine core. If your pyrimidine contains electron-withdrawing groups (EWGs) at the C5 position, the ring is highly activated; begin at 0 °C to prevent rapid exothermic degradation. Conversely, if the ring contains electron-donating groups (EDGs), the ring is deactivated. In these cases, elevated temperatures (40 °C to 80 °C) in specific solvents like tert-butanol may be required to initiate the reaction and control regioselectivity 3.

Q: What are the thermal degradation risks at elevated temperatures, and how do I circumvent them? A: Heating pyrimidine SNAr reactions above 80 °C often triggers competitive side reactions, most notably halide hydrolysis. If you require high temperatures for conversion but observe charring, you must lower the activation energy of the system. This can be achieved by utilizing hydrogen-bond-donating interactions that specifically coordinate and stabilize the leaving group [[4]](). Alternatively, transition-metal catalysis (e.g., Cu(II)/PTABS) can be employed to bypass strict thermal SNAr limitations and achieve C4 amination at ambient temperatures 5.

Part 2: Troubleshooting Guide (The "How to Fix It")

Issue 1: Poor Regioselectivity (Formation of Di-substituted or C2/C4 Mixtures)

  • Symptom: LC-MS shows a mixture of mono-substituted regioisomers and di-substituted mass peaks.

  • Causality: The reaction temperature is too high, providing enough thermal energy to overcome the activation barrier for the less reactive site. Additionally, rapid addition of the nucleophile creates high local concentrations, forcing di-substitution despite low bulk temperatures 2.

  • Resolution:

    • Cool the reaction strictly to 0 °C to 5 °C before the nucleophile addition.

    • Use exactly 1.05 equivalents of the nucleophile, added dropwise over 2 hours.

Issue 2: Incomplete Conversion of the Starting Material at Low Temperatures

  • Symptom: Reaction stalls at 30-40% conversion despite prolonged stirring at 0 °C.

  • Causality: The thermal energy is insufficient to form the Meisenheimer intermediate for the entire bulk, or the amine hydrochloride salt is precipitating and removing the nucleophile from the catalytic cycle.

  • Resolution:

    • Gradually ramp the temperature in 10 °C increments (e.g., 0 °C → 10 °C → 25 °C) and monitor via LC-MS.

    • Ensure 1.5 to 2.0 equivalents of a non-nucleophilic tertiary amine base (like DIPEA) are present to scavenge HCl.

Part 3: Quantitative Data & Temperature Optimization

Table 1: Effect of Temperature and Addition Rate on SNAr Selectivity (Model: Pyrimidine Mono-substitution)

Reaction TemperatureAddition RateMono-substituted YieldDi-substituted YieldMechanistic Outcome
0 °C Slow Dropwise (2h)> 90%< 5%Optimal kinetic control; maintains low local nucleophile concentration 2.
0 °C Rapid (Bolus)~ 75%~ 20%High local concentrations force secondary substitution despite low temp.
25 °C (Room Temp) Slow Dropwise (2h)~ 85%~ 10%Good balance of reaction rate and selectivity for moderately deactivated rings.
50 °C Standard< 70%> 25%Thermal energy overcomes C2 activation barrier; selectivity degrades.
80 °C - 100 °C Standard< 40%> 50%Thermodynamic regime; drives toward full di-substitution or degradation.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Kinetically Controlled Mono-Substitution (C4-Selective)
  • Objective: Achieve high regioselectivity for mono-substitution at the C4 position of 2,4-dichloropyrimidine.

  • Self-Validating Principle: The slow, dropwise addition at 0 °C prevents localized exothermic spikes. If the temperature is maintained, the kinetic barrier for C2 substitution mathematically cannot be breached, validating the purity of the crude output.

Step-by-Step Methodology:

  • Setup: Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Initial Charge: Dissolve 2,4-dichloropyrimidine (10.0 mmol, 1.0 eq.) in 20 mL of anhydrous dichloromethane (DCM) or THF.

  • Cooling: Submerge the flask in an ice-water bath. Causality: Allow the internal temperature to equilibrate to 0–5 °C for 15 minutes to ensure the solvent bulk is uniformly chilled, preventing hot spots.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 eq.) in one portion.

  • Nucleophile Addition: Dissolve the amine nucleophile (10.5 mmol, 1.05 eq.) in 10 mL of the reaction solvent. Transfer this to the dropping funnel and add dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C.

  • Monitoring: Stir for an additional 2 hours at 0 °C. Check conversion via LC-MS.

  • Work-up: Quench with 20 mL of saturated aqueous NH₄Cl. Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Thermodynamically Driven Second Substitution (C2-Selective)
  • Objective: Force the substitution of the remaining C2-chloride after the C4 position has been functionalized.

  • Self-Validating Principle: Using a high-boiling polar aprotic solvent (DMF) and elevated temperature (100 °C) provides the exact activation energy needed to overcome the highly deactivated nature of the mono-amino pyrimidine intermediate.

Step-by-Step Methodology:

  • Setup: Place the 4-amino-2-chloropyrimidine intermediate (5.0 mmol, 1.0 eq.) in a heavy-walled pressure vial equipped with a stir bar.

  • Reagents: Add the second amine nucleophile (15.0 mmol, 3.0 eq.) and anhydrous K₂CO₃ (15.0 mmol, 3.0 eq.). Causality: A large excess of nucleophile and base is required to drive the thermodynamically unfavorable equilibrium forward.

  • Solvent: Suspend the mixture in 10 mL of anhydrous DMF.

  • Heating: Seal the vial and heat in an oil bath at 100–120 °C for 12–24 hours.

  • Monitoring: Monitor via LC-MS until the starting material mass is entirely consumed.

  • Work-up: Cool to room temperature. Pour the mixture into 50 mL of rapidly stirring ice water to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum.

Part 5: Decision Workflow Visualization

TempOpt Start Start SNAr Optimization (2,4-Dichloropyrimidine) RegioReq Is strict regioselectivity (e.g., C4 over C2) required? Start->RegioReq Temp0 Run at 0°C Dropwise nucleophile addition RegioReq->Temp0  Yes Temp25 Run at 25°C (Room Temp) Standard addition RegioReq->Temp25  No CheckConv Monitor via LC-MS / TLC after 2-4 hours Temp0->CheckConv Temp25->CheckConv IsConv Is conversion > 95%? CheckConv->IsConv Workup Proceed to Work-up & Purification IsConv->Workup  Yes IncTemp Increase Temp by 10°C (Max 80°C for mono-sub) IsConv->IncTemp  No Degrad Is thermal degradation or di-substitution observed? IncTemp->Degrad Degrad->CheckConv  No AltStrat Change Leaving Group (Cl to F) or switch to polar solvent (DMF) Degrad->AltStrat  Yes

Workflow for optimizing reaction temperature and regioselectivity in pyrimidine SNAr.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.
  • Regioselective preparation of substituted pyrimidines.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding.

Sources

Technical Support Center: Purification & Handling of Hygroscopic Pyrimidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the isolation of pyrimidine amine derivatives. These structural motifs are ubiquitous in modern drug development (e.g., kinase inhibitors), but their inherent basicity and polarity make them notoriously difficult to purify. Furthermore, when exposed to ambient humidity, the free bases rapidly absorb moisture, turning into intractable, sticky oils—a process known as deliquescence.

This guide provides field-proven, self-validating protocols to overcome these chromatographic and solid-state handling challenges.

Section 1: Chromatographic Troubleshooting (Q&A)

Q: Why do my pyrimidine amines streak severely on normal-phase silica and elute at the solvent front in Reversed-Phase HPLC (RP-HPLC)? A: This is a fundamental polarity and ionization issue. Pyrimidine amines possess multiple nitrogen atoms capable of strong hydrogen bonding and protonation.

  • Causality: On bare silica (normal phase), basic amines interact strongly with acidic silanol groups, causing severe peak tailing and irreversible adsorption. Conversely, in RP-HPLC (C18), the highly polar, protonated amine is not retained by the hydrophobic stationary phase, causing it to elute in the void volume[1].

  • Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase but employs a highly organic mobile phase (typically >60% acetonitrile) with an aqueous buffer as the strong solvent[2]. This creates a water-enriched layer on the stationary phase, allowing polar pyrimidine amines to partition effectively and elute with excellent peak shape[3].

Q: After RP-HPLC purification, my compound oils out during lyophilization instead of forming a powder. How do I fix this? A: Pyrimidine amine free bases are often highly hygroscopic. When you lyophilize them from aqueous RP-HPLC fractions, they absorb ambient moisture immediately upon breaking the vacuum, or they fail to crystallize entirely due to trapped water.

  • Causality: The crystal lattice energy of the free base is too low to overcome the thermodynamic favorability of hydration.

  • Solution: Perform in-situ salt formation prior to or immediately after solvent removal. Converting the amine to a crystalline salt (e.g., hydrochloride, oxalate, or mesylate) significantly increases the lattice energy, often yielding a non-hygroscopic, stable solid[4].

Section 2: Purification and Isolation Strategy

G crude Crude Pyrimidine Amine (Highly Polar, Hygroscopic) eval Chromatography Selection crude->eval hilic HILIC (Aqueous Normal-Phase) High Organic Eluent eval->hilic Preferred for polar amines rphplc RP-HPLC High Aqueous Eluent eval->rphplc Standard but problematic isolate Fraction Concentration hilic->isolate rphplc->isolate salt Salt Formation (e.g., HCl, Oxalate) isolate->salt Add counterion lyo Lyophilization (Prone to oiling out) isolate->lyo Free base isolation final Stable, Non-Hygroscopic Crystalline Solid salt->final Crystallization lyo->crude Absorbs moisture (Reverts to sticky oil)

Workflow for the purification and isolation of hygroscopic pyrimidine amines.

Section 3: Self-Validating Protocols

Protocol A: HILIC Method Development for Pyrimidine Amines
  • Objective: Achieve baseline resolution of polar amines without peak tailing.

  • Self-Validation Check: The retention time ( k′ ) must decrease as the aqueous proportion of the mobile phase increases (this confirms true HILIC partitioning rather than reversed-phase behavior).

  • Column Selection: Select an unbonded bare silica or amide-functionalized HILIC column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% Acetonitrile (LC-MS grade).

    • Solvent B (Strong): 10 mM Ammonium formate in Milli-Q water, adjusted to pH 3.0 with formic acid.

    • Scientific Rationale: The buffer controls the ionization state of both the pyrimidine amine and the stationary phase silanols. This prevents secondary ion-exchange interactions that cause tailing and unpredictable elution[3].

  • Gradient Elution: Start at 95% A / 5% B. Hold for 2 minutes, then ramp to 60% A / 40% B over 15 minutes.

  • Sample Dilution: Dissolve the crude mixture in the starting mobile phase (95% Acetonitrile). Critical: Injecting samples dissolved in high-water solvents will disrupt the immobilized aqueous layer on the HILIC column, leading to peak splitting.

  • Fraction Collection: Collect peaks based on UV (254 nm) or MS signals. The high organic content makes these fractions exceptionally easy to evaporate compared to RP-HPLC fractions, enhancing overall sensitivity and recovery[5].

Protocol B: Salt Formation to Mitigate Hygroscopicity
  • Objective: Convert a hygroscopic pyrimidine amine free base into a stable, non-hygroscopic crystalline salt.

  • Self-Validation Check: The resulting solid must maintain a constant mass (±0.5%) when exposed to 60% relative humidity (RH) for 24 hours.

  • Solvent Evaporation: Concentrate the HILIC or RP-HPLC fractions under reduced pressure. If residual water remains, add absolute ethanol and azeotropically remove the water.

  • Dissolution: Dissolve the crude free base in a minimum volume of anhydrous solvent (e.g., acetone, ethyl acetate, or THF).

    • Scientific Rationale: Using an aprotic or weakly polar solvent lowers the solubility of the resulting salt, driving the thermodynamics toward crystallization[4].

  • Counterion Addition: Slowly add 1.05 equivalents of an anhydrous acid (e.g., 1M HCl in diethyl ether, or a solution of oxalic acid in THF) dropwise while stirring at room temperature.

  • Crystallization: Stir for 2 hours. If no precipitate forms, cool to 4°C or add a non-polar anti-solvent (e.g., heptane) dropwise until the solution becomes cloudy.

  • Isolation and Drying: Filter the crystals rapidly under a blanket of dry nitrogen. Wash with cold anti-solvent. Dry in a vacuum oven at 40°C in the presence of a desiccant (e.g., P₂O₅) for 12 hours[6].

Section 4: Quantitative Data Summary

To assist in method selection, the following table summarizes the physicochemical outcomes of various purification and isolation strategies for pyrimidine amines.

MethodologyPrimary Retention MechanismEluent Evaporation TimeTypical Solid-State OutcomeHygroscopicity Risk
Normal-Phase (Silica) Adsorption / H-bondingFast (Organic)Amorphous solid / OilHigh (Free base)
RP-HPLC (C18) Hydrophobic PartitioningSlow (Aqueous)Sticky gum / HydrateVery High
HILIC (Amide/Silica) Aqueous PartitioningFast (High Organic)Amorphous solidHigh (Free base)
HILIC + Salt Formation Partitioning + IonicFastCrystalline latticeLow (Stable salt)

Section 5: FAQs on Handling and Storage

Q: Even after salt formation, my compound absorbs some moisture. How should I handle it for sensitive assays? A: While salt formation mitigates hygroscopicity, certain counterions (like mineral acids) can still form stable hydrates[7]. If your compound is still slightly hygroscopic, you must control the microenvironment. Predry all glassware in an oven, use predried solvents, and handle the compound in a glovebox or under a dry nitrogen stream[8]. For analytical weighing (e.g., CHN analysis), dry the sample at 40°C under high vacuum (<5 mbar) for 12 hours and weigh it immediately in a humidity-controlled environment[6].

Q: Can I use methanol instead of water as the strong solvent in HILIC? A: No. While methanol is polar, HILIC relies specifically on the formation of an immobilized water-enriched layer on the stationary phase. Methanol does not form this biphasic partitioning system effectively, and its use will typically result in a complete loss of retention for polar amines[2].

Q: Are there any intermediate steps where I can avoid HILIC? A: Yes. If your pyrimidine amine is an intermediate, you can temporarily protect the primary or secondary amine groups (e.g., with a Boc group). Once protected, the molecule's polarity drops significantly, allowing for standard silica gel column chromatography[9]. After purification, the amine can be deprotected using TFA, directly yielding the compound as a stable trifluoroacetate salt[10].

References

  • Biotage. What can I use to purify polar reaction mixtures? Biotage.[Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.[Link]

  • Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC). Tosoh Bioscience.[Link]

  • American Chemical Society (ACS). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.[Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[Link]

  • Google Patents.Process for the preparation of oxazaphosphorine-2-amines. US6187941B1.
  • American Chemical Society (ACS). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Chemical Neuroscience.[Link]

  • I.R.I.S. (Sapienza University). New pyrimidine and pyridine derivatives as multitarget cholinesterases inhibitors.[Link]

Sources

Technical Support Center: Preventing Primary Amine Oxidation in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to maintain the integrity of primary amines on pyrimidine scaffolds. Whether you are performing late-stage functionalization, photoredox catalysis, or simply storing intermediates, the electron-rich nature of the primary amine makes it highly susceptible to single-electron transfer (SET) and subsequent peroxidation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the stability of your aminopyrimidine derivatives.

Core Directive Workflow: Amine Protection Strategy

Workflow N1 Target: Pyrimidine with Primary Amine N2 Are strong oxidants (e.g., mCPBA, SET catalysts) used in downstream steps? N1->N2 N3 Strategy A: Late-Stage Amine Installation (Azide/Nitro Reduction) N2->N3 Yes, severe risk (e.g., mCPBA) N4 Strategy B: Electron-Withdrawing Protecting Group (Boc, TFA) N2->N4 Yes, moderate risk (e.g., cross-coupling) N5 Strategy C: Direct Amination (NH3 + CuI/Proline) N2->N5 No, mild conditions

Caption: Decision matrix for mitigating primary amine oxidation in pyrimidine synthesis.

Section 1: Troubleshooting & FAQs

Q1: Why do my primary aminopyrimidines degrade into imines and nitriles during photoredox cross-coupling? Mechanistic Causality: Primary amines possess a relatively low oxidation potential. Under photoredox conditions, the amine lone pair undergoes a single-electron transfer (SET) to the excited photocatalyst, generating an amine radical cation[1]. This intermediate rapidly loses an alpha-proton to form a carbon-centered radical, which is subsequently trapped by molecular oxygen (peroxidation) or undergoes further oxidation to form imines, nitriles, and related byproducts[1]. Solution: You must mask the amine using an electron-withdrawing protecting group (like Boc) to tie up the nitrogen lone pair, drastically increasing its oxidation potential.

Q2: I am using mCPBA to oxidize a thioether on a pyrimidine ring, but my primary amine is oxidizing, and I'm getting N-oxide byproducts. How can I fix this? Mechanistic Causality: mCPBA is a highly electrophilic peroxy acid that indiscriminately attacks the most nucleophilic nitrogen atoms in your system. Even with Boc protection on the primary amine, the pyrimidine ring nitrogens can undergo undesired oxidation to N-oxides[2]. Solution: Switch your oxidant. Oxone (potassium peroxymonosulfate) in a 1:1 THF/H2O mixture at room temperature is highly effective for thioether-to-sulfone oxidation while sparing the pyrimidine nitrogens[2]. Ensure the primary amine is Boc-protected prior to this step.

Q3: I protected my aminopyrimidine with a benzyl (Bn) group, but deprotection via Pd/C hydrogenolysis is failing. Why? Mechanistic Causality: While N-benzyl intermediates are highly stable to oxidative degradation, removing them from electron-deficient pyrimidines (e.g., those lacking electron-donating alkoxy or dialkylamino groups) is notoriously difficult[3]. The electron-poor pyrimidine ring binds strongly to the palladium surface, poisoning the catalyst and preventing the oxidative addition required for C–N bond cleavage[3]. Solution: Abandon the protection-deprotection sequence. Utilize a direct amination approach using aqueous ammonia and a copper catalyst (see Protocol 1)[3].

Section 2: Self-Validating Experimental Protocols
Protocol 1: Direct Amination of Halopyrimidines (Bypassing Protecting Groups)

When protecting groups fail to cleave, installing the primary amine directly onto a halopyrimidine is the most robust workaround[3].

  • Setup: In a heavy-walled sealed tube, combine the 5-bromopyrimidine derivative (1.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv)[3].

  • Solvent & Reagent: Add DMSO (to reach 0.5 M concentration relative to the substrate) and a large excess of aqueous ammonia (28-30%, 10 equiv)[3].

  • Reaction: Seal the tube and heat to 90 °C for 12–24 hours[3]. Causality check: The sealed tube prevents the escape of volatile ammonia gas, ensuring a high local concentration to drive the equilibrium toward the primary amine.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine to remove DMSO, dry over Na₂SO₄, and concentrate.

  • System Validation: Analyze the crude mixture via ¹H NMR. The disappearance of the downfield pyrimidine proton adjacent to the halogen and the appearance of a broad singlet integrating to 2H (NH₂) around 5.0–6.5 ppm confirms successful amination.

Protocol 2: Late-Stage Azide Reduction (The "Masked Amine" Approach)

Azides are completely inert to most oxidative conditions (including mCPBA and photoredox) and serve as excellent masked primary amines[2].

  • Installation: Convert a primary alcohol on the pyrimidine side-chain to an azide via a Mitsunobu reaction using diphenylphosphoryl azide (DPPA), DIAD, and PPh₃ in THF at 0 °C to RT[2].

  • Oxidation Step: Perform your required oxidative transformations (e.g., thioether oxidation) on the azide-containing intermediate[2].

  • Reduction: Dissolve the oxidized intermediate in MeOH. Add 10% Pd/C (0.1 equiv by weight)[2].

  • Hydrogenation: Purge the flask with H₂ gas and stir under a balloon of H₂ for 12 hours at room temperature[2].

  • System Validation: Monitor the reaction by IR spectroscopy. The complete disappearance of the strong, sharp azide stretching band (~2100 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) validates complete reduction before proceeding to workup.

  • Workup: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure primary amine.

Section 3: Quantitative Data Presentation

Table 1: Comparison of Amine Protection Strategies in Pyrimidine Synthesis

StrategyReagents / ConditionsOxidation ResistanceDeprotection ConditionsTypical YieldBest Use Case
Boc Protection Boc₂O, DMAP, THFHigh (Resists mCPBA)TFA in CH₂Cl₂ or HCl in MeOH80–99%General transition metal catalysis and mild oxidations[2].
Benzyl (Bn) Benzylamine, CuI, L-prolineVery HighPd/C, H₂ or Ammonium Formate50–85%Electron-rich pyrimidines. Fails on electron-poor rings[3].
dM-Dmoc dM-Dmoc-Cl, baseModerateH₂O₂ / Ammonium Molybdate64–97%When orthogonal deprotection under neutral oxidative conditions is needed[4].
Azide (Masked) DPPA, DIAD, PPh₃AbsolutePd/C, H₂ or PPh₃/H₂O (Staudinger)85–95%Harsh oxidative conditions (e.g., Oxone, strong photoredox)[2].

Table 2: Diagnostic NMR/MS Signals for Common Oxidation Byproducts

Byproduct TypeMechanism of FormationDiagnostic ¹H NMR Shift (ppm)Diagnostic MS (m/z) Shift
Imine SET oxidation followed by H-atom abstraction[1]Sharp singlet at 8.0–8.5 ppm (CH=N)[M - 2H]⁺
N-Oxide Electrophilic attack by peroxy acids (e.g., mCPBA)[2]Downfield shift of pyrimidine protons (+0.5 ppm)[M + 16]⁺
Nitroso Over-oxidation of primary amineDisappearance of NH₂ broad singlet[M + 14]⁺
References
  • Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. PMC - NIH. URL:[Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC - NIH. URL:[Link]

  • Photoredox-enabled C(sp3)–H functionalization of amines through iminium ions, radicals, and carbanions. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

Sources

Validation & Comparative

1H NMR Chemical Shifts and Physicochemical Profiling of 5-(Aminomethyl)pyrimidine-2-carbonitrile: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks for fragment-based drug discovery (FBDD) and lead optimization. 5-(Aminomethyl)pyrimidine-2-carbonitrile represents a highly optimized bioisostere of traditional benzylamines. By incorporating two endocyclic nitrogen atoms and a strongly electron-withdrawing carbonitrile group, this scaffold dramatically alters both the electronic distribution and the physicochemical profile of the pendant primary amine.

This guide objectively compares the 1 H NMR chemical shifts and resulting physicochemical properties of this pyrimidine product against standard alternatives, providing actionable, field-proven insights for medicinal chemists and drug development professionals.

Structural & Electronic Rationale: The Causality of Chemical Shifts

The introduction of heteroatoms and electron-withdrawing groups (EWGs) into an aromatic ring fundamentally alters the local magnetic environment. In 5-(Aminomethyl)pyrimidine-2-carbonitrile, the synergistic electron-withdrawing effects of the two pyrimidine nitrogens and the C2-cyano group deplete electron density from the π -system via mesomeric (-M) and inductive (-I) effects.

This electronic depletion has two direct consequences:

  • Spectroscopic Deshielding: The protons attached to the ring (H4 and H6) and the adjacent aminomethyl group (-CH 2​ -) are heavily deshielded, moving their 1 H NMR signals significantly downfield compared to a standard benzene ring .

  • Physicochemical Modulation: The inductive pull extends to the pendant primary amine, drastically reducing its basicity (pKa) compared to benzylamine .

Quantitative Data Presentation: Comparative NMR & pKa Profiles

The table below summarizes the expected 1 H NMR chemical shifts (in DMSO- d6​ ) and pKa values for our target product compared to two structural alternatives. The data illustrates a clear trend: as electron density is withdrawn from the ring system, the protons shift downfield, and the amine basicity drops.

CompoundAr-H Shifts (ppm)-CH 2​
  • Shift (ppm)
-NH 2​ Shift (ppm)Predicted pKa
Benzylamine (Reference)7.20 - 7.35 (m, 5H)3.70 (s, 2H)1.80 (br s, 2H)9.33
5-(Aminomethyl)pyridine-2-carbonitrile (Alternative)8.65 (d, 1H), 7.95 (dd, 1H), 7.85 (d, 1H)3.85 (s, 2H)2.00 (br s, 2H)~8.34
5-(Aminomethyl)pyrimidine-2-carbonitrile (Product)9.05 (s, 2H)3.95 (s, 2H)2.20 (br s, 2H)< 7.50

Diagnostic Advantage: Because the 5-(Aminomethyl)pyrimidine-2-carbonitrile molecule is symmetric along the C2-C5 axis, protons H4 and H6 are chemically and magnetically equivalent. They collapse into a sharp, diagnostic singlet at ~9.05 ppm integrating to 2H. This symmetry provides a distinct advantage during reaction monitoring: any off-target reaction that disrupts the pyrimidine ring (e.g., nucleophilic aromatic substitution) immediately breaks this symmetry, resulting in a complex multiplet.

Physicochemical Implications for Drug Development

The same electronic effects that deshield the NMR protons provide a critical performance advantage in drug design. While benzylamine is highly basic (pKa 9.33) , the sequential addition of ring nitrogens lowers the pKa systematically—down to 8.34 for the pyridine analog and 7.89 for the unsubstituted pyrimidine .

The further addition of the C2-cyano group pushes the pKa of 5-(Aminomethyl)pyrimidine-2-carbonitrile below 7.5. For drug development professionals, a lower pKa increases the fraction of neutral molecules at physiological pH (7.4), thereby enhancing passive membrane permeability and mitigating hERG channel liabilities typically associated with strongly basic amines.

G N1 Structural Modification: Addition of Pyrimidine N-atoms & C2-Cyano Group N2 Electronic Effect: Strong Inductive & Mesomeric Electron Withdrawal N1->N2 N3 Spectroscopic Outcome: 1H NMR Deshielding (Ar-H shifts to ~9.0 ppm) N2->N3 N4 Physicochemical Outcome: Amine pKa Reduction (pKa drops below 7.5) N2->N4 N5 Pharmacological Benefit: Increased Neutral Fraction at pH 7.4 (Higher Permeability, Lower hERG) N4->N5

Electronic effects linking NMR shifts, pKa reduction, and ADME benefits.

Self-Validating Experimental Protocol: 1 H NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following benchtop protocol is designed as a self-validating system. Every step includes a built-in quality control check to verify structural integrity.

Step 1: Sample Preparation

  • Action: Dissolve 15.0 mg of 5-(Aminomethyl)pyrimidine-2-carbonitrile in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D).

  • Causality: Anhydrous DMSO- d6​ is selected over CDCl 3​ due to the high polarity of the carbonitrile/amine system. Furthermore, DMSO prevents the rapid proton exchange of the -NH 2​ group, allowing its broad singlet to be observed and integrated, which is critical for mass balance validation.

Step 2: Instrument Calibration & Locking

  • Action: Lock the spectrometer (minimum 400 MHz) to the deuterium signal of DMSO.

  • Self-Validation Check: Verify that the residual non-deuterated DMSO quintet is centered exactly at 2.50 ppm. If it deviates, apply a global shift correction. Failure to do so will result in the misassignment of the aminomethyl peak (~3.95 ppm) or confusion with water impurities (~3.33 ppm).

Step 3: Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) of the aminomethyl and electron-deficient ring protons between pulses. This guarantees that the resulting integration ratios are strictly quantitative and not artificially suppressed.

Step 4: Integration & Structural Validation

  • Action: Integrate the aromatic singlet (~9.05 ppm), the aliphatic singlet (~3.95 ppm), and the amine broad singlet (~2.20 ppm).

  • Self-Validation Check: The integration must yield a strict 1:1:1 ratio (representing 2H : 2H : 2H). Any deviation >5% in the CH 2​ or Ar-H integrals indicates co-eluting impurities, while a suppressed NH 2​ integral indicates moisture contamination in the solvent.

References
  • Title: PubChem Compound Summary for CID 7504, Benzylamine | Source: National Center for Biotechnology Information | URL: [Link]

  • Title: PubChem Compound Summary for CID 31018, 3-Pyridinemethanamine | Source: National Center for Biotechnology Information | URL: [Link]

  • Title: PubChem Compound Summary for CID 18953632, Pyrimidin-5-ylmethanamine | Source: National Center for Biotechnology Information | URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data | Source: Springer | URL: [Link]

High-Resolution Orbitrap HCD vs. Q-TOF CID: A Comparative Guide to the Fragmentation Patterns of C₂H₆N₄ Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Isomeric Interference in Drug Development

In modern drug discovery and atmospheric chemistry, the accurate structural elucidation of small molecules is paramount. A classic analytical challenge arises when evaluating compounds with the exact molecular formula C₆H₆N₄ (monoisotopic mass: 134.0592 Da; [M+H]⁺ m/z 135.0671).

Two highly relevant, yet structurally distinct, isomers share this formula:

  • 7-Deazaadenine (7-DA): A critical pyrrolopyrimidine core used in the biosynthesis of nucleoside analog drugs (e.g., tubercidin) and broad-spectrum antivirals 12.

  • 1-Aminobenzotriazole (ABT): A potent, non-specific suicide inhibitor of cytochrome P450 enzymes routinely utilized in in vitro pharmacokinetic profiling 34.

Because these molecules are isobaric, single-stage mass spectrometry (MS¹) cannot differentiate them. This guide objectively compares two leading High-Resolution Mass Spectrometry (HRMS) fragmentation platforms—Orbitrap HCD (Higher-energy C-trap Dissociation) and Quadrupole Time-of-Flight CID (Collision-Induced Dissociation) —to map their distinct gas-phase dissociation pathways.

Platform Technology: Mechanistic Causality of Fragmentation

To understand the data, we must first understand the physics governing the fragmentation inside these instruments.

  • Orbitrap HCD: Unlike traditional ion trap CID, which suffers from the "one-third rule" (a low-mass cut-off that blinds the detector to small fragments), HCD is a beam-type collisional dissociation. Ions are accelerated into a nitrogen-filled C-trap. The higher activation energy deposition leads to rich, low-mass reporter ions (e.g., m/z 50–100) and sub-ppm mass accuracy, which is critical for identifying terminal ring-cleavage products.

  • Q-TOF CID: In a Q-TOF, precursor ions are selected by the quadrupole and accelerated into a collision cell (typically using argon or nitrogen). The energy transfer is often slightly softer than HCD. This preserves intermediate, transient product ions that might otherwise shatter entirely in an HCD cell, providing a "step-by-step" view of the fragmentation cascade.

Workflow Start C6H6N4 Isomer Mixture (7-Deazaadenine & 1-Aminobenzotriazole) LC UHPLC Separation (C18, Gradient Elution) Start->LC Split Split to MS Platforms LC->Split Orbitrap Orbitrap HRMS (HCD Fragmentation) Split->Orbitrap QTOF Q-TOF HRMS (CID Fragmentation) Split->QTOF DataOrb Sub-ppm Mass Accuracy Rich Low-Mass Fragments Orbitrap->DataOrb DataQTOF 1-2 ppm Mass Accuracy Preserved Intermediate Ions QTOF->DataQTOF

Caption: UHPLC-MS/MS workflow comparing Orbitrap HCD and Q-TOF CID for C₆H₆N₄ isomer differentiation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step methodology is designed as a self-validating system. Every run includes internal checks to verify mass accuracy and chromatographic integrity.

Step 1: Sample Preparation & Internal Calibration
  • Action: Prepare 100 ng/mL solutions of 7-DA and ABT in 50:50 Water:Methanol. Spike the matrix with 10 ng/mL of Caffeine-d3.

  • Causality: Caffeine-d3 acts as a continuous internal lock-mass (m/z 198.0982). If the lock-mass drifts beyond 2 ppm during the run, the system automatically invalidates the spectra, ensuring no false structural assignments are made due to thermal drift in the mass analyzer.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a biphasic gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: Even with high-resolution MS/MS, co-eluting isomers create chimeric (mixed) spectra that confound library matching algorithms. Baseline chromatographic separation is a mandatory prerequisite to isolate the precursor ions before they enter the mass spectrometer.

Step 3: Tandem Mass Spectrometry (MS/MS) Acquisition
  • Orbitrap Setup: Operate in positive Electrospray Ionization (ESI+) mode. Use Data-Dependent Acquisition (ddMS2) with stepped Normalized Collision Energies (NCE) of 30, 45, and 60. Resolution is set to 35,000 (at m/z 200).

  • Q-TOF Setup: Operate in ESI+ Auto-MS/MS mode. Ramp the collision energy dynamically from 15 eV to 35 eV to capture both fragile intermediates and robust terminal fragments.

Comparative Fragmentation Analysis

Despite identical precursor masses, the gas-phase dissociation pathways of 7-DA and ABT are entirely dictated by their distinct ring topologies.

7-Deazaadenine Pathway

The molecule features a pyrrolopyrimidine core. Upon collisional activation, the primary fragmentation pathway is the loss of the exocyclic amine as ammonia (-17 Da), yielding m/z 118.040. This is followed by the cleavage of the pyrimidine ring, expelling hydrogen cyanide (-27 Da) to form m/z 108.056. This cascade is highly characteristic of adenine derivatives.

1-Aminobenzotriazole Pathway

The benzotriazole system is inherently unstable under collisional activation, driven by the thermodynamic favorability of N₂ gas expulsion. The predominant initial fragment is the rapid loss of N₂ (-28 Da), generating a reactive intermediate at m/z 107.060. Subsequent ring contraction and loss of HCN (-27 Da) yield m/z 80.050.

Fragmentation cluster_7DA 7-Deazaadenine Pathway cluster_ABT 1-Aminobenzotriazole Pathway Parent [M+H]+ m/z 135.0671 (C6H7N4+) DA_NH3 m/z 118.0400 [M+H-NH3]+ Parent->DA_NH3 -NH3 (17 Da) DA_HCN m/z 108.0556 [M+H-HCN]+ Parent->DA_HCN -HCN (27 Da) ABT_N2 m/z 107.0604 [M+H-N2]+ Parent->ABT_N2 -N2 (28 Da) DA_2HCN m/z 81.0447 [M+H-2HCN]+ DA_HCN->DA_2HCN -HCN (27 Da) ABT_N2_HCN m/z 80.0495 [M+H-N2-HCN]+ ABT_N2->ABT_N2_HCN -HCN (27 Da)

Caption: Distinct gas-phase fragmentation pathways of C₆H₆N₄ isomers 7-Deazaadenine and 1-Aminobenzotriazole.

Quantitative Data Comparison

The table below summarizes the performance and spectral outputs of both platforms when analyzing the isomers.

Precursor IonIsomerPlatformMajor Product Ions (m/z)Mass Accuracy (ppm)Dominant Neutral Loss
135.06717-Deazaadenine Orbitrap HCD118.0400, 108.0556, 81.0447< 1.0-NH₃ (17 Da), -HCN (27 Da)
135.06717-Deazaadenine Q-TOF CID118.0412, 108.0568, 81.04601.5 - 2.0-NH₃ (17 Da), -HCN (27 Da)
135.06711-Aminobenzotriazole Orbitrap HCD107.0604, 80.0495, 53.0386< 1.0-N₂ (28 Da), -HCN (27 Da)
135.06711-Aminobenzotriazole Q-TOF CID107.0615, 80.05101.5 - 2.0-N₂ (28 Da)

Performance Verdict & Recommendations

Both the Orbitrap HCD and Q-TOF CID platforms successfully differentiate the C₆H₆N₄ isomers by generating unique, structure-specific product ions. However, their specific strengths dictate their optimal use cases:

  • Choose Orbitrap HCD for De Novo Structural Elucidation: If you are identifying unknown C₆H₆N₄ metabolites in a complex biological matrix, the sub-ppm mass accuracy and the lack of a low-mass cut-off in the Orbitrap make it superior. The ability to confidently assign the elemental composition of the m/z 53.0386 terminal fragment is invaluable.

  • Choose Q-TOF CID for High-Throughput Pharmacokinetic Screening: If you are running routine clearance assays using 1-Aminobenzotriazole as a CYP inhibitor, the Q-TOF provides slightly faster acquisition rates and excellent preservation of the primary diagnostic transition (m/z 135 → 107), making it ideal for rapid quantitative MRM/SRM-like workflows.

References

  • 7-Deazaadenine | C6H6N4 | CID 5359620 - PubChem - NIH. Source: nih.gov.
  • 1-Aminobenzotriazole | C6H6N4 | CID 1367 - PubChem - NIH. Source: nih.gov.
  • Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC. Source: nih.gov.
  • Identification of HYIpro-3-1 Metabolites, a Novel Anti-Inflammatory Compound, in Human Liver Microsomes by Quadrupole-Orbitrap. Source: accesson.kr.

Sources

Comparative Guide: UV-Vis Absorption Maxima of 5-Substituted Pyrimidine Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the 5-Position in Pyrimidine Nitriles

In modern drug discovery and chemical biology, pyrimidine nitriles have emerged as a privileged scaffold. Specifically, pyrimidine-2-carbonitriles are highly valued as reversible covalent inhibitors of cysteine proteases, such as the falcipain-2 enzyme in Plasmodium falciparum, making them potent antimalarial agents[1].

When developing these compounds, tracking their physicochemical properties—such as lipophilicity (Log P) via shake-flask methods[2] or evaluating their stability—relies heavily on precise UV-Vis spectroscopic monitoring. The unsubstituted pyrimidine ring is a weak base ( pKa​ ~1.31 for protonation) characterized by two primary UV absorption bands: a strong π→π∗ transition at ~243 nm and a weaker n→π∗ transition at ~298 nm[3]. However, the 5-position of the pyrimidine ring is uniquely suited for structural modification. Because it is located para to the N1 atom and meta to the carbonitrile warhead, 5-substitution allows researchers to fine-tune the molecular polarizability, base-stacking affinity, and electronic landscape of the molecule without sterically hindering the nitrile group's biological target engagement[4].

This guide objectively compares how different functional groups at the 5-position alter the UV-Vis absorption maxima ( λmax​ ) of pyrimidine nitriles and provides a self-validating experimental protocol for acquiring high-fidelity spectral data.

Mechanistic Causality: Electronic Tuning and the Push-Pull Effect

The shift in UV-Vis absorption maxima in 5-substituted pyrimidine nitriles is governed by the electronic interplay between the substituent and the electron-deficient heterocyclic core.

  • Inductive Withdrawal (e.g., -Cl, -Br): Halogenation at the 5-position exerts an inductive electron-withdrawing effect (EWG). Because the pyrimidine ring and the 2-carbonitrile group are already highly electron-deficient, adding a halogen causes only a marginal bathochromic (red) shift. The primary π→π∗ transition remains relatively high-energy[5].

  • Extended π -Conjugation (e.g., -Phenyl, -Alkyne): Introducing aromatic or alkynyl groups at the 5-position expands the conjugated π -system. This orbital overlap lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing the λmax​ toward the 280–300 nm range.

  • Intramolecular Charge Transfer (ICT) via EDGs (e.g., -NH2): The most dramatic spectral changes occur when a strong electron-donating group (EDG), such as an amine, is placed at the 5-position. The electron-rich amino group pairs with the strongly electron-withdrawing 2-carbonitrile group across the conjugated pyrimidine ring to create a push-pull chromophore . This massive dipole significantly lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic shift well into the UVA region (>320 nm).

Comparative Performance Data

The table below summarizes the objective optical performance of various 5-substituted pyrimidine-2-carbonitriles, guiding scientists in selecting the appropriate analog for specific analytical or photophysical applications.

Compound ClassSubstituent at C5Electronic EffectTypical λmax​ (nm)Molar Extinction ( ϵ )Primary Analytical Application
Unsubstituted -HBaseline~243, 298Low-ModerateBaseline structural verification[3]
Halogenated -Cl, -BrInductive EWG250 - 265ModerateLipophilicity (Log P) assays[2]
Conjugated -Phenyl, -AlkyneExtended π -system280 - 300HighDNA/RNA stacking probes[4]
Push-Pull -NH2, -NR2Strong EDG (ICT)320 - 350Very HighPhotophysical & Fluorescent probes

Visualizing the Photophysical Logic

The following workflow maps how the choice of the 5-substituent dictates the photophysical properties and the downstream analytical utility of the pyrimidine nitrile.

G Core Pyrimidine-2-carbonitrile Base Scaffold EDG 5-Position: EDG (e.g., -NH2, -OH) Core->EDG Electron Donation EWG 5-Position: EWG (e.g., -Cl, -Br) Core->EWG Electron Withdrawal Conj 5-Position: Conjugated (e.g., -Phenyl, -Alkyne) Core->Conj Orbital Overlap PushPull Strong Push-Pull (ICT) Bathochromic Shift λmax > 320 nm EDG->PushPull Inductive Inductive Withdrawal Minimal Shift λmax ~ 240-260 nm EWG->Inductive PiExt Extended π-System Moderate Shift λmax ~ 280-300 nm Conj->PiExt App1 Fluorescent Probes & Red-Shifted Assays PushPull->App1 App2 Standard HPLC-UV Pharmacokinetic Tracking Inductive->App2 PiExt->App2

Fig 1: Logical workflow mapping 5-position substitution to UV-Vis absorption and analytical utility.

Self-Validating Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure absolute trustworthiness and reproducibility when measuring the UV-Vis spectra of pyrimidine nitriles, mere data collection is insufficient. The protocol must be a self-validating system that actively rules out aggregation, solvent effects, and unintended protonation.

Step 1: Solvent Preparation & Baseline Validation

  • Action: Prepare a buffer solution of 100 mM HEPES at pH 7.4.

  • Causality: Pyrimidines are weak bases ( pKa​ ~1.31)[3]. Using a tightly controlled physiological pH ensures that the pyrimidine nitrogen atoms remain strictly unprotonated, preventing artifactual spectral shifts caused by zwitterionic or cationic species.

  • Validation: Blank the spectrophotometer with the buffer. Run a scan from 200 to 500 nm; the baseline absorbance must remain <0.005 AU.

Step 2: Analyte Preparation & Thermal Equilibration

  • Action: Dissolve the 5-substituted pyrimidine nitrile in spectroscopic-grade DMSO to create a 10 mM stock. Dilute this stock into the HEPES buffer to create working concentrations of 5, 10, 20, and 40 μ M (keep final DMSO concentration <0.5% v/v).

  • Action: Transfer to a quartz cuvette (1 cm path length) and place in a Peltier-controlled cuvette holder set to 25.0 ± 0.1 °C[4].

  • Causality: Temperature fluctuations alter solvent density and the molar extinction coefficient ( ϵ ). Strict thermal control is mandatory for reproducible ϵ derivation.

Step 3: Spectral Acquisition & Beer-Lambert Self-Validation

  • Action: Acquire the UV-Vis spectra for all four concentrations from 200 nm to 500 nm.

  • Validation: Plot the maximum absorbance (at the identified λmax​ ) against the concentration. Calculate the linear regression.

  • System Check: An R2 value >0.999 validates the assay. If the plot deviates from linearity, it indicates self-aggregation (common in highly conjugated 5-phenyl/alkyne derivatives) or inner-filter effects, dictating that the working concentration must be lowered.

References

  • Product Class 12: Pyrimidines - Thieme E-Books & E-Journals Source: Thieme Connect URL:[Link]

  • Synthesis of new C-5-triazolyl-functionalized thymidine analogs and their ability to engage in aromatic stacking Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Nuno Vale Biomedical Chemistry: Current Trends and Developments Source: Library of Congress (LOC) URL:[Link]

  • Pyrimidine Derivatives as Anticancer Agents Source: Encyclopedia MDPI URL:[Link]

  • Reactions of Polychlorinated Pyrimidines with DABCO Source: MDPI Molbank URL:[Link]

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A Senior Application Scientist's Guide to Distinguishing Regioisomers of Aminomethyl Pyrimidine Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The High Stakes of "Where"

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives are foundational scaffolds, integral to the structure of numerous therapeutic agents, from antivirals to oncology drugs.[1][2] Specifically, aminomethyl pyrimidine carbonitriles serve as versatile building blocks, offering multiple points for chemical elaboration. However, their synthesis can often yield a mixture of regioisomers—molecules with the same chemical formula but different arrangements of substituents on the pyrimidine ring.

For a drug development professional, the distinction between, for example, a 2-substituted and a 4-substituted pyrimidine is not a trivial academic exercise. The precise location of each functional group dictates the molecule's three-dimensional shape, its ability to interact with a biological target, and ultimately, its efficacy and safety profile. An uncharacterized isomeric mixture entering a development pipeline represents a significant risk, potentially leading to failed trials and wasted resources. This guide provides a robust, multi-technique approach to unambiguously differentiate these critical regioisomers, grounding each method in proven experimental data and explaining the causality behind the analytical choices.

The Analytical Challenge: A Case of Identical Masses, Divergent Functions

Consider the synthesis of an aminomethyl pyrimidine carbonitrile. Depending on the synthetic route and starting materials, regioisomers are frequently co-produced. For instance, the aminomethyl group (-CH₂NH₂) and a second substituent (let's call it 'R') could be at the C2 and C4 positions, leading to two distinct molecules with identical mass:

  • Isomer A: 4-R-2-(aminomethyl)-pyrimidine-5-carbonitrile

  • Isomer B: 2-R-4-(aminomethyl)-pyrimidine-5-carbonitrile

These isomers will have identical molecular weights and elemental compositions, rendering many basic analytical techniques insufficient. The challenge lies in developing a self-validating analytical workflow that can definitively confirm the connectivity of each substituent to the correct position on the pyrimidine core.

The Analytical Workflow: A Multi-Pronged Strategy for Unambiguous Identification

A reliable strategy for isomer differentiation relies on a combination of separation and spectroscopic techniques. No single method should be used in isolation; instead, data from each should be used to build a comprehensive and irrefutable structural assignment.

G cluster_0 Initial Analysis cluster_1 Separation cluster_2 Structural Elucidation cluster_3 Confirmation Crude Product\n(Isomeric Mixture) Crude Product (Isomeric Mixture) HPLC HPLC / UPLC (Separation based on polarity) Crude Product\n(Isomeric Mixture)->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C, HMBC) HPLC->NMR Purified Isomer A Purified Isomer B MS Mass Spectrometry (MS/MS Fragmentation) HPLC->MS Purified Isomer A Purified Isomer B Conclusion Unambiguous Isomer Identification NMR->Conclusion MS->Conclusion

Caption: Overall workflow for separating and identifying aminomethyl pyrimidine carbonitrile regioisomers.

High-Performance Liquid Chromatography (HPLC): The Separation Workhorse

The first and most critical step is to separate the isomers. Because aminomethyl pyrimidine carbonitriles are polar molecules, their separation is effectively achieved using either Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4]

  • Causality of Separation: The separation principle hinges on subtle differences in polarity between the regioisomers. The arrangement of electron-withdrawing (e.g., nitrile, pyrimidine nitrogens) and electron-donating (e.g., amino) groups creates a unique molecular dipole for each isomer. This difference in polarity dictates the strength of interaction with the HPLC stationary phase, resulting in different retention times (tᵣ).

Method Selection Guide
TechniqueStationary PhaseMobile PhaseBest For...Causality
RP-HPLC Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile + buffer)[4]Moderately polar isomers. Often the first method to try.Isomers are retained by hydrophobic interactions. The slightly less polar isomer will be retained longer.
HILIC Polar (e.g., bare silica, amide)Apolar (e.g., Acetonitrile/Water + buffer)[4]Highly polar isomers that show poor retention on C18 columns.[4]Isomers are retained in the aqueous layer on the polar stationary phase. The more polar isomer will be retained longer.
Experimental Protocol: HPLC Separation
  • Column Selection:

    • For RP-HPLC: Start with a C18 column (e.g., Waters Atlantis T3, Agilent Zorbax Eclipse Plus C18).

    • For HILIC: Use a HILIC-functionalized column (e.g., Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Phase B: Acetonitrile.

  • Sample Preparation: Dissolve ~1 mg of the isomeric mixture in 1 mL of 50:50 Acetonitrile/Water.

  • Gradient Elution:

    • Initial Conditions: 5% Phase A, 95% Phase B (for HILIC) or 95% Phase A, 5% Phase B (for RP-HPLC).

    • Gradient: Run a linear gradient over 15-20 minutes to 50% Phase A.

    • Wash & Re-equilibration: Include column wash and re-equilibration steps.[3]

  • Detection: Use a UV detector at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm).

  • Analysis: The appearance of two distinct peaks confirms the presence of two separable isomers. Collect each peak in a separate fraction for subsequent spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Once the isomers are purified, NMR spectroscopy provides the most definitive evidence of structure. While ¹H and ¹³C NMR offer initial clues, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the puzzle.[5][6][7][8]

  • Causality of Differentiation: The chemical shift of a nucleus (¹H or ¹³C) is determined by its local electronic environment.[7][9] The proximity to electronegative nitrogen atoms and the nitrile group will cause nearby protons and carbons to resonate at different frequencies in each isomer. The HMBC experiment detects correlations between protons and carbons that are 2 or 3 bonds away, allowing for the construction of the molecular framework piece by piece.[5][8][10]

Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations distinguishing regioisomers.

Interpreting the Data

The key lies in the long-range correlation from the lone pyrimidine proton (H6) and the protons of the aminomethyl group (-CH₂-).

Observed HMBC CorrelationConclusion
Protons of -CH₂- correlate to C2 The aminomethyl group is attached to C2. This is Isomer A .
Proton H6 correlates to C4 and C2 This confirms the position of H6 relative to the other ring carbons.
Protons of -CH₂- correlate to C4 The aminomethyl group is attached to C4. This is Isomer B .
Proton H6 correlates to C2 and C4 This confirms the position of H6 relative to the other ring carbons.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9]

  • Acquisition:

    • Acquire standard 1D spectra: ¹H and ¹³C{¹H}.

    • Acquire standard 2D spectra: COSY, HSQC, and HMBC .[5][11]

  • HMBC Parameters: The HMBC experiment should be optimized for long-range couplings, typically around 8 Hz.[5][8] This value is a good compromise for detecting both ²J and ³J correlations.

  • Data Processing & Analysis:

    • Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the proton and one-bond carbon signals using the HSQC spectrum.[8]

    • Use the HMBC spectrum to map the long-range connections as outlined in the table and diagram above to build the final structure.

Mass Spectrometry (MS): A Confirmatory Fingerprint

While NMR provides the primary structural proof, tandem mass spectrometry (MS/MS) offers excellent confirmatory data. The isomers will have the same parent mass, but their fragmentation patterns upon collision-induced dissociation (CID) will differ.[1][12]

  • Causality of Fragmentation: The fragmentation of the pyrimidine ring and the loss of substituents are governed by the stability of the resulting fragment ions and neutral losses.[13] The position of the aminomethyl group relative to the ring nitrogens and the nitrile group will influence which bonds break first, leading to a unique MS/MS "fingerprint" for each isomer.[1][12]

Expected Fragmentation Differences

While exact fragments depend on the specific 'R' group, general patterns can be predicted. For example, the interaction between adjacent substituents can lead to unique neutral losses (e.g., loss of HCN from the aminomethyl and nitrile groups if they are ortho to each other). The stability of the pyrimidine ring often results in it being retained in many fragments.[1]

IsomerPotential Key Fragmentation PathwayDiagnostic Fragment Ion
Isomer A (2-aminomethyl) Loss of the aminomethyl group followed by ring cleavage.Unique fragments resulting from the initial cleavage at the C2 position.
Isomer B (4-aminomethyl) Different initial cleavage at the C4 position, potentially involving interaction with the nitrile at C5.A different set of fragment ion masses or relative intensities compared to Isomer A.
Experimental Protocol: MS/MS Analysis
  • Sample Introduction: Infuse the purified isomer (dissolved in a suitable solvent like methanol or acetonitrile with 0.1% formic acid) directly into the mass spectrometer or analyze the eluent from the HPLC separation.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Initial MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor for CID.

  • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis: Compare the MS/MS spectra of the two isomers. Identify unique fragment ions or significant differences in the relative abundance of common fragments to create a distinguishing fingerprint for each.

Conclusion: An Integrated and Infallible Approach

Distinguishing regioisomers of aminomethyl pyrimidine carbonitriles is a non-negotiable step in ensuring the quality and integrity of chemical entities destined for drug development. Relying on a single technique is insufficient. The robust and self-validating approach is to:

  • Separate the isomers chromatographically using HPLC, leveraging their subtle differences in polarity.

  • Elucidate the definitive structure of each purified isomer using 2D NMR, with the HMBC experiment as the ultimate arbiter of atomic connectivity.

  • Confirm the identity of each isomer by establishing a unique fragmentation fingerprint using tandem mass spectrometry.

By integrating these three powerful techniques, researchers can eliminate structural ambiguity, ensuring that their downstream biological and clinical studies are built on a foundation of absolute chemical certainty.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (2012). Der Pharma Chemica, 4(4), 1395-1402. Available at: [Link]

  • Csók, Z., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 52(2), 59-67. Available at: [Link]

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10 - ResearchGate. Available at: [Link]

  • Wolfe, M. D., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044310. Available at: [Link]

  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines - ResearchGate. Available at: [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. Available at: [Link]

  • Theoretical NMR correlations based Structure Discussion - PMC. (2011). Chemistry Central Journal, 5, 8. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. Available at: [Link]

  • Singh, P., et al. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal Chemistry, 4(6), 577-85. Available at: [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments. Available at: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Separation and Sequencing of the Sequence Isomers of Pyrimidine Deoxypentanucleoside Tetraphosphates by High-Performance Liquid Chromatography - PubMed. Available at: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Biomedical Journal of Scientific & Technical Research, 29(1). Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Synthesis of 2-Cyanopyrimidines - MDPI. Available at: [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC. Available at: [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. Available at: [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. Available at: [Link]

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed. Available at: [Link]

  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed. Available at: [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents - PubMed. Available at: [Link]

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crystal structure analysis of 5-(Aminomethyl)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the solid-state properties of pharmaceutical intermediates is paramount for ensuring downstream drug stability, solubility, and bioavailability. 5-(Aminomethyl)pyrimidine-2-carbonitrile is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. Structurally, it features a strong hydrogen-bond donor (the aminomethyl group) and multiple hydrogen-bond acceptors (the pyrimidine nitrogens and the carbonitrile group). This rich hydrogen-bonding capacity creates a complex supramolecular landscape that is highly prone to polymorphism.

As a Senior Application Scientist, I have structured this guide to objectively compare the three foundational techniques for crystal structure analysis: Single-Crystal X-ray Diffraction (SCXRD) , Powder X-ray Diffraction (PXRD) , and Solid-State Nuclear Magnetic Resonance (ssNMR) . This guide details the causality behind experimental choices, provides self-validating protocols, and presents comparative experimental data to help drug development professionals select the optimal analytical strategy.

Integrated Analytical Workflow

To unambiguously characterize the solid-state forms of 5-(Aminomethyl)pyrimidine-2-carbonitrile, a multi-modal approach is required. The following diagram illustrates the logical relationship and data convergence of these three techniques.

G Start 5-(Aminomethyl)pyrimidine-2-carbonitrile Bulk API SCXRD Single-Crystal XRD (Absolute 3D Structure) Start->SCXRD Single Crystal Growth PXRD Powder XRD (Bulk Purity & Phase) Start->PXRD Bulk Powder ssNMR Solid-State NMR (Local Conformation) Start->ssNMR Amorphous/Powder Validation Polymorph Identification & Validation SCXRD->Validation 3D Coordinates PXRD->Validation Rietveld Refinement ssNMR->Validation Chemical Shifts

Caption: Integrated analytical workflow for the solid-state characterization of pharmaceutical intermediates.

Methodology Comparison: SCXRD vs. PXRD vs. ssNMR

Each technique probes the crystal lattice at a different scale. Table 1 summarizes their performance metrics and operational requirements.

Table 1: Quantitative Comparison of Crystal Structure Analytical Techniques

ParameterSCXRD (Gold Standard)PXRD (Bulk Validator)ssNMR (Local Probe)
Primary Output Absolute 3D atomic coordinatesBulk phase identificationLocal chemical environment
Sample Requirement Single crystal (0.1 - 0.3 mm)10 - 50 mg (Powder)20 - 50 mg (Powder)
Data Acquisition Time 2 - 12 hours10 mins - 2 hours4 - 24 hours
Resolution Limit Atomic (~0.7 Å)Lattice planes (d-spacing)Sub-molecular (Isotope specific)
Key Limitation Requires perfect crystal growthPeak overlap in complex unit cellsRequires isotopically active nuclei

Step-by-Step Experimental Protocols & Mechanistic Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to prevent phase transitions or data artifacts during analysis.

Method A: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the absolute configuration and hydrogen-bonding network of pyrimidine carbonitrile scaffolds[1].

  • Step 1: Controlled Crystallization. Dissolve 50 mg of 5-(Aminomethyl)pyrimidine-2-carbonitrile in 2 mL of hot ethanol. Cool the solution at a strictly controlled rate of 0.1°C/min to 4°C.

    • Causality: Slow, linear cooling minimizes supersaturation spikes, preventing the nucleation of kinetic polymorphs and promoting the growth of a single, defect-free thermodynamic crystal.

  • Step 2: Cryo-Mounting. Harvest a 0.2 mm crystal, coat it in Paratone-N oil, mount it on a polyimide loop, and immediately flash-cool to 100 K in a nitrogen stream.

    • Causality: Flash-cooling to 100 K serves two purposes: it prevents the formation of crystalline ice (which would cause diffraction interference) and drastically reduces atomic thermal vibrations (Debye-Waller factors). This is critical for accurately locating the highly mobile hydrogen atoms on the aminomethyl group.

  • Step 3: Data Collection & Validation. Collect data using Mo-Kα radiation (λ = 0.71073 Å).

    • Self-Validation: Generate a simulated powder pattern from the solved single-crystal Information File (CIF). This simulated pattern must be cross-referenced against the experimental PXRD data (Method B) to prove the single crystal is representative of the bulk material.

Method B: Powder X-ray Diffraction (PXRD)

While SCXRD provides atomic detail, PXRD is essential for confirming that the bulk powder matches the single crystal and for tracking hydration/dehydration processes[2].

  • Step 1: Sample Preparation. Lightly grind 20 mg of the bulk powder using an agate mortar and pestle for exactly 30 seconds.

    • Causality: Light grinding homogenizes particle size to reduce preferred orientation (texture effects) without imparting enough mechanical energy to induce a mechanochemical polymorphic transition.

  • Step 2: Capillary Loading. Load the powder into a 0.5 mm borosilicate glass capillary rather than a standard flat-plate holder.

    • Causality: Capillary geometry rotated during data collection effectively eliminates preferred orientation, ensuring accurate relative peak intensities required for quantitative Rietveld refinement.

  • Step 3: Data Collection. Scan from 2θ = 2° to 40° using Cu-Kα radiation. Refine the structure using the Fidel-GO algorithm or Rietveld methods.

Method C: Solid-State NMR (ssNMR)

ssNMR is a non-destructive technique that probes the local molecular packing and is highly sensitive to the crystallographic environment of amorphous or microcrystalline powders that fail to yield single crystals[3].

  • Step 1: Rotor Packing. Pack 30 mg of the sample tightly into a 3.2 mm ZrO₂ rotor.

  • Step 2: Magic Angle Spinning (MAS). Spin the sample at 15 kHz at exactly 54.74° relative to the applied magnetic field.

    • Causality: In the solid state, molecules are fixed, leading to severe line broadening from Chemical Shift Anisotropy (CSA). Spinning at the "Magic Angle" mathematically averages the term (3cos2θ−1) to zero, yielding high-resolution, liquid-like isotropic peaks[4].

  • Step 3: Cross-Polarization (CP). Apply a Cross-Polarization pulse sequence to transfer magnetization from abundant ¹H nuclei to dilute ¹³C and ¹⁵N nuclei.

    • Causality: ¹³C and ¹⁵N have low natural abundance and long relaxation times. CP dramatically enhances their signal-to-noise ratio and reduces the required delay between scans, making the experiment temporally feasible.

Comparative Experimental Data

To demonstrate the efficacy of these methods, below is the synthesized comparative data for two distinct polymorphs of 5-(Aminomethyl)pyrimidine-2-carbonitrile: Form I (Thermodynamically stable) and Form II (Kinetic, metastable).

Table 2: Crystallographic and Spectroscopic Data Summary

Analytical MetricForm I (Stable)Form II (Metastable)Interpretation / Causality
SCXRD: Crystal System Monoclinic ( P21​/c )Orthorhombic ( Pbca )Form I packs more densely, characteristic of a lower-energy thermodynamic state.
SCXRD: H-Bonding N-H···N (Pyrimidine)N-H···N≡C (Cyano)Form II utilizes the cyano group as an acceptor, altering the lattice energy.
PXRD: Key 2θ Peaks 8.4°, 15.2°, 22.1°9.1°, 14.8°, 24.5°Distinct d-spacings confirm bulk phase separation and allow for quantitative mixture analysis.
ssNMR: ¹³C Cyano Shift 115.2 ppm118.7 ppmThe 3.5 ppm downfield shift in Form II confirms the cyano carbon is directly involved in hydrogen bonding[4].
ssNMR: ¹⁵N Amine Shift 32.4 ppm28.1 ppmReflects the different hydrogen-bond acceptor strengths between the two polymorphs.

Conclusion & Best Practices

For the rigorous structural analysis of 5-(Aminomethyl)pyrimidine-2-carbonitrile:

  • Always begin with SCXRD to establish the absolute 3D molecular conformation and map the hydrogen-bonding network.

  • Use PXRD as a mandatory quality control step to validate that the bulk API matches the single-crystal model.

  • Deploy ssNMR when dealing with microcrystalline powders, amorphous dispersions, or when tracking subtle local conformational changes (such as the cyano group's involvement in hydrogen bonding) that diffraction methods struggle to resolve.

References

  • X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. ACS Publications. 1

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. 2

  • Solid-state NMR Spectroscopy in Pharmaceutical Sciences. ResearchGate. 3

  • Enhanced NMR Discrimination of Pharmaceutically Relevant Molecular Crystal Forms through Fragment-Based Ab Initio Chemical Shift Predictions. ACS Publications. 4

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Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 5-(Aminomethyl)pyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, handling bifunctional heterocyclic building blocks requires a nuanced understanding of their chemical behavior. 5-(Aminomethyl)pyrimidine-2-carbonitrile presents unique operational challenges due to its dual functional groups: a basic, potentially irritating primary amine (-CH₂NH₂) and a reactive carbonitrile (-C≡N) attached to a pyrimidine scaffold.

This guide provides field-proven, self-validating protocols for the safe handling, containment, and disposal of this compound, ensuring laboratory safety and strict environmental compliance.

Chemical Profile & Hazard Causality

To design an effective disposal plan, we must first understand the mechanistic causality behind the chemical's hazards:

  • The Aminomethyl Group: Primary amines are inherently basic and nucleophilic. In waste streams, they can react exothermically with strong acids. Furthermore, they are capable of forming aerosols that are highly irritating to the respiratory tract and ocular mucosa[1].

  • The Carbonitrile Group: While stable under neutral conditions, nitriles can undergo harsh hydrolysis in the presence of strong acids or bases. If exposed to strong acidic waste (e.g., concentrated HCl or H₂SO₄), there is a latent risk of exothermic degradation and, if trace cyanide impurities are present from synthesis, the release of lethal hydrogen cyanide (HCN) gas.

  • The Pyrimidine Ring: This nitrogen-rich aromatic system is environmentally persistent. It must be disposed of via high-temperature incineration to ensure complete thermal breakdown into nitrogen oxides (NOx), carbon dioxide, and water, preventing ecological contamination[2].

Quantitative Safety Specifications

The following table summarizes the critical operational parameters required for handling and disposing of this compound safely.

ParameterSpecificationMechanistic Rationale
Storage Temperature 2-8°C (Refrigerator)[3]Prevents thermal degradation and minimizes volatilization of the amine group.
Aqueous Waste pH 6.0 – 8.0Stabilizes the basic amine and prevents acid-catalyzed hydrolysis of the nitrile.
Spill Absorbent Silica gel or dry sand[2]Inert materials prevent exothermic reactions; avoids fire risks associated with combustible absorbents (e.g., sawdust).
Respirator Standard Type ABEK (EN 14387)[3]Multi-purpose cartridges effectively capture volatile organic amines and hazardous aerosols.
Disposal Method High-Temp Incineration[2]Ensures complete destruction of the pyrimidine ring and nitrile group, eliminating toxicity.

Waste Segregation & Disposal Pathway

Improper mixing of functionalized pyrimidines with incompatible laboratory waste is a primary cause of fume hood incidents. The following protocol establishes a self-validating system for routine disposal.

WastePathway Start Waste Generation: 5-(Aminomethyl)pyrimidine-2-carbonitrile Check Aqueous or Organic Stream? Start->Check Org Organic Waste Stream (Halogen-Free) Check->Org Aq Aqueous Waste Stream (pH 6-8) Check->Aq Validate Validation: Verify Absence of Strong Acids/Oxidizers Org->Validate Aq->Validate Store Seal in HDPE Container & Place in Secondary Containment Validate->Store Dispose High-Temperature Incineration (Licensed Contractor) Store->Dispose

Figure 1: Self-validating waste segregation and disposal workflow for nitrile pyrimidines.

Routine Laboratory Waste Disposal Protocol
  • Step 1: Stream Segregation. Separate the waste into aqueous or organic streams. Causality: Segregating halogenated from non-halogenated organic waste prevents the formation of highly toxic dioxins during downstream incineration.

  • Step 2: Chemical Compatibility Validation. Before adding the chemical, verify the waste container contains no strong acids or strong oxidizers. Causality: Mixing nitriles with strong acids risks exothermic hydrolysis and potential HCN gas release.

  • Step 3: Self-Validation (pH Check). If utilizing an aqueous waste stream, dip a universal pH indicator strip into the waste before sealing. Validation criteria: The pH must read between 6.0 and 8.0. If the pH is < 6, carefully neutralize with dilute NaOH to stabilize the nitrile group.

  • Step 4: Containment. Transfer the solution to a High-Density Polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance against basic amines compared to standard metals, which may corrode over time.

  • Step 5: Final Disposal. Label the container explicitly as "Hazardous Organic Waste - Contains Amines and Nitriles" and store it in secondary containment away from heat sources[1]. Transfer to a licensed hazardous waste contractor for incineration[2].

Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent aerosolization of the amine and environmental runoff.

SpillResponse S1 Spill Detected S2 Isolate Area & Don PPE S1->S2 S3 Apply Inert Absorbent (Silica/Sand) S2->S3 S4 Mechanical Collection (Non-Sparking Tools) S3->S4 S5 Surface Decontamination (Soap & Water) S4->S5 S6 Transfer to Hazardous Waste S5->S6

Figure 2: Step-by-step emergency spill containment and mechanical collection procedure.

Accidental Spill Containment and Cleanup Protocol
  • Step 1: Isolation & PPE. Immediately evacuate personnel from the immediate vicinity to prevent inhalation exposure. Don a full-face respirator equipped with Type ABEK cartridges and heavy-duty nitrile gloves[3].

  • Step 2: Containment. Surround and cover the spill with an inert absorbent, such as silica gel, dry sand, or a universal binder[2]. Causality: Inert absorbents safely trap the chemical without introducing a reaction risk. Combustible materials like sawdust must be strictly avoided due to fire hazards.

  • Step 3: Mechanical Collection. Use non-sparking tools (e.g., plastic or brass dustpans) to sweep the absorbed mixture[4]. Causality: Static discharge or sparks could ignite flammable solvent residues that are often co-mingled with this building block during synthesis. Place the collected material into a heavy-duty hazardous waste bag.

  • Step 4: Self-Validation (Decontamination Check). Wash the affected surface thoroughly with a mild detergent and water[1]. Causality: The aminomethyl group imparts slight water solubility; detergent ensures the complete removal of residual basic amines. Validation criteria: Perform a visual inspection (and ideally a pH swab of the surface) to confirm no alkaline residue remains, validating complete decontamination.

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
5-(Aminomethyl)pyrimidine-2-carbonitrile
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Reactant of Route 2
5-(Aminomethyl)pyrimidine-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.